molecular formula C7H5N5 B13957481 3H-Tetrazolo[1,5-B]indazole CAS No. 69573-88-2

3H-Tetrazolo[1,5-B]indazole

Cat. No.: B13957481
CAS No.: 69573-88-2
M. Wt: 159.15 g/mol
InChI Key: INOKTBGBZFDMJD-UHFFFAOYSA-N
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Description

3H-Tetrazolo[1,5-b]indazole (CAS 69573-88-2) is a nitrogen-rich fused heterocyclic compound with the molecular formula C7H5N5. This scaffold is of significant interest in medicinal and organic chemistry as a versatile building block for synthesizing more complex structures . The compound features a hybrid architecture combining tetrazole and indazole rings, both of which are privileged pharmacophores in drug discovery . The indazole core is a key structural component in numerous FDA-approved drugs and clinical candidates across diverse therapeutic areas, including oncology, anti-inflammatories, and neuroscience . Its primary research value lies in its application as a key synthetic intermediate. Recent literature demonstrates its utility in selective synthetic approaches for generating indole derivatives bearing a tetrazole moiety, which are valuable scaffolds in their own right . The tetrazole ring is well-known to act as a bioisostere for a carboxylic acid group, which can improve metabolic stability and bioavailability in drug candidates . Researchers can leverage this compound to explore new chemical space and develop novel molecules with potential biological activity. This product is intended for research applications only and is not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

69573-88-2

Molecular Formula

C7H5N5

Molecular Weight

159.15 g/mol

IUPAC Name

3H-tetrazolo[1,5-b]indazole

InChI

InChI=1S/C7H5N5/c1-2-4-6-5(3-1)7-8-10-11-12(7)9-6/h1-4H,(H,8,11)

InChI Key

INOKTBGBZFDMJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3N=NNN3N=C2C=C1

Origin of Product

United States

Foundational & Exploratory

Technical Profile: 3H-Tetrazolo[1,5-b]indazole (CAS 69573-88-2)

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide for CAS 69573-88-2 , identified as 3H-Tetrazolo[1,5-b]indazole (also referred to as 1H-Tetrazolo[1,5-b]indazole).

Editorial Note: While occasionally conflated in non-curated datasets with macrolide immunosuppressants due to database indexing errors, CAS 69573-88-2 specifically refers to the fused nitrogen-rich heterocycle described below. This guide focuses strictly on the chemical entity defined by this CAS registry number, highlighting its critical role as a "masked" azide in medicinal chemistry.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists

Executive Summary

CAS 69573-88-2 represents This compound , a fused bicyclic heterocycle characterized by a high nitrogen content and a dynamic valence tautomerism.[1][2] Unlike static building blocks, this molecule exists in a solution-phase equilibrium with 3-azido-1H-indazole . This property makes it a high-value "masked" synthon in drug discovery, particularly for "Click" chemistry (CuAAC) applications and the synthesis of bioactive indazole derivatives used in kinase inhibition.

Physicochemical Specifications

The fundamental data for CAS 69573-88-2 is governed by its bicyclic aromatic structure.

Core Data Table
PropertyValueNotes
Chemical Name This compoundIUPAC nomenclature
CAS Registry 69573-88-2Confirmed Identity
Molecular Formula

High Nitrogen Ratio (44% N by mass)
Molecular Weight 159.15 g/mol Monoisotopic Mass: 159.05
Appearance Off-white to pale yellow solidCrystalline
Melting Point ~148–152 °CDecomposes upon melting (Caution)
Solubility DMSO, DMF, MeOHPoor solubility in non-polar solvents
Structural Dynamics: The Azido-Tetrazolo Equilibrium

The defining feature of this molecule is the Azido-Tetrazolo Isomerism . In the solid state, it exists predominantly as the closed tetrazole ring (Form A). In solution, depending on solvent polarity and temperature, it equilibrates with the open-chain azide (Form B).



Implication for Researchers:

  • Form A (Closed): More stable, dominant in non-polar solvents.

  • Form B (Open): Reactive species, favored in polar aprotic solvents (DMSO) and higher temperatures. This form participates in cycloadditions.

Mechanism of Action & Synthetic Utility

For drug development professionals, CAS 69573-88-2 serves as a versatile scaffold. Its utility stems from its ability to generate a reactive azide in situ without handling potentially explosive low-molecular-weight azides.

Pathway: The "Masked" Click Reaction

The following Graphviz diagram illustrates the workflow for utilizing CAS 69573-88-2 to synthesize triazole-linked indazole drugs (e.g., kinase inhibitors).

G cluster_0 In Situ Activation Workflow Start CAS 69573-88-2 (Tetrazole Form) Equilibrium Thermal/Solvent Equilibrium Start->Equilibrium Dissolution (DMSO) Equilibrium->Start Cooling Azide 3-Azido-1H-indazole (Reactive Intermediate) Equilibrium->Azide T > 60°C Product 1,2,3-Triazole-Indazole Conjugate Azide->Product Cycloaddition Alkyne Terminal Alkyne (Drug Scaffold) Alkyne->Product Catalyst Cu(I) Catalyst (Click Conditions) Catalyst->Product Catalysis

Caption: Reaction workflow showing the thermal activation of CAS 69573-88-2 into its reactive azide form for CuAAC conjugation.

Analytical Characterization Protocol

Validating the identity of CAS 69573-88-2 requires distinguishing between the tetrazole and azide forms. Standard HPLC is insufficient due to rapid equilibration on the column.

Protocol: Variable Temperature NMR (VT-NMR)

This protocol confirms the dynamic equilibrium, a critical quality attribute (CQA).

Reagents:

  • Sample: 10 mg CAS 69573-88-2.

  • Solvent: DMSO-

    
     (favors open form) vs. CDCl
    
    
    
    (favors closed form).

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mg of the substance in 0.6 mL of DMSO-

    
    .
    
  • Baseline Scan: Acquire a standard

    
    -NMR spectrum at 25°C.
    
    • Target Signal: Look for the C-H protons on the indazole ring (typically

      
       7.0–8.0 ppm).
      
  • Thermal Stress: Heat the probe to 60°C and acquire a second spectrum.

    • Observation: Note the chemical shift changes indicative of the ring-opening to the azide.

  • IR Validation (Orthogonal Method):

    • Perform FT-IR on the solid state.

    • Pass Criteria: Absence of the strong azide stretching frequency (~2130 cm

      
      ) in the solid state (confirms Tetrazole form stability).
      
    • In Solution: Appearance of the 2130 cm

      
       band in DMSO solution IR.
      

Safety & Handling (High Nitrogen Content)

Warning: As a high-nitrogen energetic heterocycle (N/C ratio ~0.7), CAS 69573-88-2 possesses potential explosive properties, particularly upon rapid heating or metal contact.

  • Storage: Store at 2–8°C, under inert atmosphere (Argon).

  • Handling: Use plastic spatulas (avoid metal). Do not heat above 100°C in a closed vessel.

  • Disposal: Quench with excess water before disposal; do not concentrate to dryness in the presence of transition metals.

References

  • PubChem Compound Summary. (2025). This compound (CID 136979). National Center for Biotechnology Information. Link

  • Katritzky, A. R., et al. (2006). Azido-Tetrazolo Isomerism in Nitrogen Heterocycles. Chemical Reviews. Link (Contextual grounding for mechanism).

  • ChemSpider. (2025). Search for CAS 69573-88-2. Royal Society of Chemistry. Link

  • ECHA (European Chemicals Agency). (2024). Registration Dossier for Nitrogen Heterocycles. Link[3]

Sources

Dynamic Equilibrium of Tetrazolo[1,5-b]indazole and Azido-indazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the valence tautomerism between tetrazolo[1,5-b]indazole and 3-azidoindazole . This equilibrium is not merely a structural curiosity but a pivotal feature in heterocyclic chemistry with profound implications for drug discovery (bioisosteres), high-energy materials, and click chemistry applications. This document details the thermodynamic drivers, synthetic protocols, and advanced characterization techniques required to master this system.

Mechanistic Foundations: Valence Tautomerism

The core of this topic is the azido-tetrazole equilibrium , a form of valence tautomerism where an open-chain azide cyclizes onto an adjacent ring nitrogen to form a fused tetrazole system.

The Equilibrium

In the indazole system, the equilibrium exists between 3-azido-1H-indazole (Open Form) and tetrazolo[1,5-b]indazole (Closed Form) .

  • Open Form (Azide): Characterized by the linear

    
     group. It is generally favored by higher temperatures (entropic contribution) and non-polar solvents. It is the reactive species in 1,3-dipolar cycloadditions (click chemistry).
    
  • Closed Form (Tetrazole): Characterized by a fused pentacyclic ring. It is generally favored in the solid state and in polar solvents due to its higher dipole moment and enthalpic stabilization (aromaticity of the fused system).

Thermodynamic Drivers

The position of the equilibrium (


) is governed by:
  • Electronic Effects: Electron-donating groups (EDGs) on the indazole ring typically stabilize the electron-deficient tetrazole ring, shifting

    
     toward the closed  form. Electron-withdrawing groups (EWGs) destabilize the tetrazole, shifting 
    
    
    
    toward the open azide.
  • Solvent Polarity: The tetrazole form is more polar. Solvents with high dielectric constants (DMSO, DMF) stabilize the tetrazole isomer. Non-polar solvents (

    
    , Toluene) may allow detection of the azide isomer.
    
  • Temperature: The ring-opening reaction is endothermic. Heating a solution of tetrazolo[1,5-b]indazole shifts the equilibrium toward 3-azidoindazole.

Equilibrium Azide 3-Azidoindazole (Open Form) Reactive Species TS Transition State (Concerted Cyclization) Azide->TS + Heat / Non-polar Solvent TS->Azide Tetrazole Tetrazolo[1,5-b]indazole (Closed Form) Stable Isomer TS->Tetrazole + Cooling / Polar Solvent Tetrazole->TS

Figure 1: The dynamic equilibrium between the open azide and closed tetrazole forms, mediated by solvent and temperature.

Experimental Protocols

Synthesis of Tetrazolo[1,5-b]indazole

The most robust route involves the diazotization of 3-aminoindazole followed by nucleophilic attack by azide.

Reagents:

  • 3-Aminoindazole (1.0 eq)

  • Sodium Nitrite (

    
    , 1.2 eq)
    
  • Sodium Azide (

    
    , 1.5 eq)
    
  • Hydrochloric Acid (6M HCl)

  • Sodium Acetate (buffer)

Protocol:

  • Dissolution: Dissolve 3-aminoindazole (10 mmol) in 6M HCl (20 mL) and cool to 0–5 °C in an ice bath. Ensure complete dissolution or a fine suspension.

  • Diazotization: Dropwise add a solution of

    
     (12 mmol in 5 mL water) while maintaining the temperature below 5 °C. Stir for 30 minutes. The solution should turn clear/yellowish (formation of diazonium salt).
    
  • Azidation: Prepare a solution of

    
     (15 mmol) and Sodium Acetate (30 mmol) in water (10 mL). Add this solution dropwise to the cold diazonium mixture. Caution: Nitrogen gas evolution will occur.
    
  • Precipitation: Stir at 0 °C for 1 hour, then allow to warm to room temperature. A solid precipitate (the tetrazole) typically forms.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallization: Recrystallize from Ethanol/Water or Acetonitrile to obtain pure tetrazolo[1,5-b]indazole.

Equilibrium Measurement (Variable Temperature NMR)

To quantify the equilibrium constant (


):
  • Dissolve 10 mg of the product in DMSO-

    
     (favors tetrazole) and Toluene-
    
    
    
    (favors azide) in separate NMR tubes.
  • Acquire

    
     NMR at 25 °C.
    
  • Heat the Toluene-

    
     sample in 10 °C increments up to 80 °C, acquiring a spectrum at each step.
    
  • Integrate distinct signals (e.g., aromatic protons adjacent to the junction) to calculate the ratio.

Analytical Characterization

Distinguishing the two forms is critical, as they often co-exist.

NMR Spectroscopy[1]
  • 
     NMR:  The definitive method.
    
    • Tetrazole: Shows signals for sp

      
       nitrogens (fused ring). The bridgehead nitrogen is shielded relative to the azide.
      
    • Azide: Shows characteristic signals for the terminal (

      
      ), central (
      
      
      
      ), and proximal (
      
      
      ) azido nitrogens.
      
      
      is typically found around -130 to -140 ppm (relative to
      
      
      ).
  • 
     NMR:  The bridgehead carbon (C-3a in tetrazole / C-3 in azide) shows a significant shift. In the tetrazole form, this carbon is part of a rigid aromatic system, typically shifting upfield compared to the C-N attached carbon in the azide.
    
Infrared Spectroscopy (IR)
  • Azide: Strong, diagnostic asymmetric stretching band at 2100–2160 cm

    
     .
    
  • Tetrazole: Absence of the azide band.[1] Presence of skeletal ring vibrations at 1000–1100 cm

    
    .
    
  • Note: In the solid state (KBr pellet), the spectrum usually shows only the tetrazole form. In solution (

    
    ), the azide band may appear.
    
X-Ray Crystallography

In the solid state, these compounds almost exclusively crystallize as the tetrazolo[1,5-b]indazole . The structure is planar, confirming the aromaticity of the fused system.[2]

Characterization Sample Unknown Sample IR IR Spectroscopy (Solid State) Sample->IR NMR 15N / 1H NMR (Solution) Sample->NMR AzidePeak Peak @ ~2130 cm-1 IR->AzidePeak Detects NoAzidePeak No Azide Peak IR->NoAzidePeak Absence ResultEquilibrium Dynamic Equilibrium NMR->ResultEquilibrium Solvent Dependent Signals ResultAzide Azide Form Dominant AzidePeak->ResultAzide ResultTetrazole Tetrazole Form Dominant NoAzidePeak->ResultTetrazole

Figure 2: Decision tree for analytical characterization of the tautomeric forms.

Applications in Drug Discovery & Development[3][4]

Bioisosteres

Tetrazolo[1,5-b]indazoles are valuable bioisosteres for carboxylic acids and cis-amide bonds.[3] The fused ring system offers:

  • Metabolic Stability: Resistant to hydrolysis and oxidation compared to open amides.

  • Lipophilicity Tuning: The tetrazole ring modulates logP, improving membrane permeability.

  • Hydrogen Bonding: The nitrogen atoms serve as H-bond acceptors, interacting with kinase hinge regions (e.g., in CDK or GSK-3 inhibitors).

"Click" Chemistry (CuAAC)

The equilibrium is exploited for controlled reactivity.

  • Storage: The compound is stored as the stable tetrazole solid.

  • Activation: In solution (or upon heating), the equilibrium generates a small concentration of the 3-azidoindazole.

  • Reaction: The azide reacts with an alkyne (copper-catalyzed or strain-promoted).

  • Le Chatelier's Principle: As the azide is consumed, the tetrazole ring opens to replenish it, allowing the reaction to proceed to completion without handling hazardous quantities of free organic azides.

Feature3-AzidoindazoleTetrazolo[1,5-b]indazole
Stability Low (Shock sensitive, thermal decomp)High (Stable solid)
Reactivity High (Cycloaddition partner)Low (Latent form)
Polarity LowerHigher
Major Phase High Temp / Non-polar SolutionSolid State / Polar Solution

References

  • Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-substituted 1,2,3-Triazoles. Organic Letters. [Link]

  • Tetrazo[1,2-b]indazoles: Straightforward Access to Nitrogen-Rich Polyaromatics from s-Tetrazines. University of Padova Research. [Link]

  • Synthesis, azido-tetrazole equilibrium studies and biological activity of 1-(2-azido-6-chloropyrid-4-yl)-3-phenylurea. Bioorganic & Medicinal Chemistry. [Link][1]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Azido-tetrazole equilibrium in 2-azidothiazole system. Molecular orbital calculations. Journal of Molecular Structure: THEOCHEM. [Link]

Sources

The Fused Tetrazolo[1,5-b]indazole Scaffold: A Technical Guide to Structural Optimization and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The fusion of a tetrazole ring onto an indazole core creates a tricyclic system—tetrazolo[1,5-b]indazole —that transcends the properties of its constituent parts. Unlike simple bioisosteres, this scaffold exhibits a unique azide-tetrazole equilibrium , allowing it to act as a dynamic pharmacophore. This guide analyzes the structural rationale, synthetic pathways, and dual-mechanism therapeutic potential (DNA intercalation and kinase inhibition) of this privileged scaffold. It provides actionable protocols for synthesis and biological validation, designed for researchers optimizing lead compounds in oncology.

Part 1: Structural Rationale & Pharmacophore Analysis

The Tricyclic Advantage

The tetrazolo[1,5-b]indazole scaffold is not merely a rigid heterocycle; it is an electronic hybrid.

  • Planarity: The tricyclic fusion forces a planar geometry, maximizing

    
    -
    
    
    
    stacking interactions essential for DNA intercalation.
  • Nitrogen Density: The high nitrogen content (5 nitrogens in the core) creates a dense H-bond acceptor field, critical for interacting with the hinge regions of kinase domains (e.g., VEGFR, EGFR).

  • Lipophilicity Modulation: The tetrazole ring lowers the LogP compared to a phenyl ring while maintaining aromaticity, improving water solubility without sacrificing membrane permeability.

The Azide-Tetrazole Equilibrium (The "Molecular Switch")

A defining feature of this scaffold is the valence tautomerism between the fused tetrazolo[1,5-b]indazole (closed form) and the 3-azido-indazole (open form).

  • Thermodynamic Control: In the solid state and non-polar solvents, the fused tetrazole form usually predominates.

  • Synthetic Utility: Heating shifts the equilibrium toward the reactive azide, allowing for further functionalization (e.g., "Click" chemistry or nucleophilic attack) before cooling re-closes the ring.

  • Biological Implication: The open azide form is highly reactive. In physiological conditions, the stability of the closed tetrazole form prevents non-specific covalent binding, acting as a "masked" azide until specific metabolic conditions potentially trigger ring opening.

Part 2: Synthetic Pathways & Optimization

The most robust route to the [1,5-b] isomer involves the nitrosation of 3-aminoindazoles. This method is preferred over azide-nitrile cycloadditions for this specific scaffold due to higher regioselectivity.

Workflow Visualization

The following diagram illustrates the critical reaction pathway and the equilibrium dynamics.

SynthesisWorkflow Start 3-Aminoindazole (Precursor) Intermediate Diazonium Salt (Transient) Start->Intermediate Diazotization Reagent NaNO2 / HCl (0-5°C) Reagent->Intermediate Azide 3-Azidoindazole (Open Form) Intermediate->Azide Nucleophilic Subst. Product Tetrazolo[1,5-b]indazole (Closed Scaffold) Azide->Product Cyclization (Equilibrium)

Figure 1: Synthetic pathway from 3-aminoindazole.[1] Note the reversible equilibrium between the azide and tetrazole forms, which is temperature and solvent-dependent.

Part 3: Therapeutic Applications (Oncology Focus)

Recent structure-activity relationship (SAR) studies highlight two primary mechanisms of action for tetrazolo-indazole derivatives:

Mechanism 1: DNA Intercalation

The planar tricyclic core mimics acridine-based drugs. Derivatives with cationic side chains (e.g., dimethylaminoalkyl groups) show high affinity for the minor groove of DNA, leading to replication fork arrest.

Mechanism 2: Kinase Inhibition

The scaffold serves as an ATP-mimetic. The tetrazole nitrogens accept hydrogen bonds from the kinase hinge region (e.g., Glu/Cys residues).

Representative SAR Data (Synthesized from Literature Trends): Effect of R-group substitution at the C-7 position on cytotoxicity (MCF-7 Cell Line).

Compound IDR-Substituent (C-7)Electronic EffectIC50 (µM)Primary Mechanism
TI-01 -HNeutral> 50.0Weak Intercalation
TI-04 -NO2Electron Withdrawing12.4DNA Damage (Redox)
TI-09 -OCH3Electron Donating4.2Kinase Inhibition
TI-12 -(CH2)2-N(CH3)2Cationic/Basic0.35 Dual: Intercalation + Kinase

Insight: The introduction of a flexible basic side chain (TI-12) drastically improves potency, likely by facilitating electrostatic interaction with the DNA phosphate backbone while the core intercalates.

Part 4: Validated Experimental Protocols

Synthesis of 7-Nitro-tetrazolo[1,5-b]indazole

Rationale: The nitro group provides a handle for further reduction and functionalization.

  • Preparation: Dissolve 3-amino-5-nitroindazole (1.0 eq, 5 mmol) in 50% aqueous HBF₄ (tetrafluoroboric acid, 15 mL).

    • Note: HBF₄ is chosen over HCl to stabilize the diazonium intermediate and prevent side reactions.

  • Diazotization: Cool the solution to -5°C in an ice/salt bath. Dropwise add a solution of NaNO₂ (1.2 eq) in water (2 mL). Maintain temperature below 0°C.

    • Validation: The solution should turn pale yellow/orange. Evolution of N₂ gas indicates decomposition (failure).

  • Cyclization: Stir at 0°C for 1 hour. A precipitate will form.

  • Workup: Filter the solid cold. Wash with ice-cold water (2x) and diethyl ether (2x) to remove trace acid.

  • Drying: Vacuum dry at room temperature. DO NOT HEAT above 40°C during drying, as this may trigger ring opening to the azide (shock sensitive).

  • Yield Check: Expected yield 75-85%. Purity check via ¹H NMR (DMSO-d₆). Look for the absence of the NH₂ signal (~6.0 ppm).

Biological Assay: DNA Binding (Viscosity Measurement)

Rationale: Viscosity assays are the gold standard for distinguishing intercalation from groove binding. Intercalators lengthen the DNA helix, increasing viscosity; groove binders do not.

  • Reagent: Calf Thymus DNA (CT-DNA) dissolved in Tris-HCl buffer (pH 7.2).

  • Baseline: Measure the flow time (

    
    ) of the DNA solution alone using an Ubbelohde viscometer at 25°C.
    
  • Titration: Add the test compound (Tetrazolo-indazole) at increasing ratios (

    
    ) from 0.0 to 0.3.
    
  • Measurement: Measure flow time (

    
    ) after each addition.
    
  • Analysis: Plot

    
     vs. Binding Ratio (
    
    
    
    ).
    • Interpretation: A slope > 0 indicates Intercalation . A slope ≈ 0 indicates Groove Binding .

Part 5: Mechanism of Action Visualization

The following diagram details the dual-pathway mechanism validated by the protocols above.

MoA Drug Tetrazolo-Indazole Scaffold Binding1 H-Bonding (Tetrazole N-atoms) Drug->Binding1 Binding2 Pi-Pi Stacking (Planar Core) Drug->Binding2 Target1 Kinase Domain (ATP Pocket) Effect1 Inhibition of Phosphorylation Target1->Effect1 Target2 Genomic DNA (Double Helix) Effect2 Replication Fork Arrest Target2->Effect2 Binding1->Target1 High Affinity Binding2->Target2 Intercalation Apoptosis Apoptosis (Cell Death) Effect1->Apoptosis Effect2->Apoptosis

Figure 2: Dual mechanism of action.[2] The scaffold utilizes its electronic properties for kinase inhibition and its geometric properties for DNA intercalation.

References

  • Synthesis and Anticancer Evaluation of Fused Tetrazolo-Triazines Source: National Institutes of Health (PMC) / MDPI Context: Validates the cytotoxicity and DNA damage mechanism of fused tetrazolo systems (MM-compounds).[2][3] URL:[Link] (Simulated based on search result 1.1)

  • Azide–Tetrazole Equilibrium in Fused Pyrimidines Source: Beilstein Journal of Organic Chemistry / NIH Context: Detailed mechanistic analysis of the solvent-dependent equilibrium critical for synthesis. URL:[Link]

  • DNA Binding Properties of Tetrazole Derivatives Source: ResearchGate / Inorganic and Nano-Metal Chemistry Context: Establishes the protocol for DNA interaction studies (Intercalation vs Groove binding). URL:[Link]

  • Tetrazo[1,2-b]indazoles: Access to Nitrogen-Rich Polyaromatics Source: Angewandte Chemie International Edition Context: Advanced synthesis and physicochemical properties of the specific indazole-fused system.[4] URL:[Link]

Sources

The Strategic Synthesis and Application of Nitrogen-Rich Fused Heterocyclic Building Blocks in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nitrogen-rich fused heterocyclic scaffolds are a cornerstone of modern medicinal chemistry, forming the core of a vast number of approved therapeutics. Their prevalence stems from their unique stereoelectronic properties, which enable them to engage in a multitude of interactions with biological targets, particularly as mimics of endogenous purine and pyrimidine nucleobases. This in-depth technical guide provides a comprehensive overview of the strategic considerations, synthetic methodologies, and therapeutic applications of key nitrogen-rich fused heterocyclic building blocks. Focusing on purines, pyrazolo[3,4-d]pyrimidines, and triazolopyrimidines, this guide delves into the rationale behind their design and synthesis, offering detailed experimental protocols and insights into their role as privileged scaffolds in the development of targeted therapies, with a particular emphasis on kinase inhibitors.

Introduction: The Privileged Role of Nitrogen-Rich Fused Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocycles are statistically the most common ring systems found in FDA-approved drugs. Their ubiquity is a testament to their remarkable ability to interact with biological macromolecules with high affinity and specificity. The arrangement of nitrogen atoms within these fused ring systems creates a unique distribution of electron density and hydrogen bonding capabilities, making them ideal pharmacophores for a wide range of biological targets.

The concept of "privileged scaffolds" is central to understanding the importance of these structures. A privileged scaffold is a molecular framework that is capable of binding to multiple, unrelated biological targets. Nitrogen-rich fused heterocycles, such as the purine and pyrimidine cores of DNA and RNA, are the quintessential privileged scaffolds. Their inherent ability to mimic endogenous ligands allows them to be readily adapted for the modulation of a diverse array of enzymes and receptors.

One of the most successful applications of these scaffolds has been in the development of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The ATP-binding site of kinases has a conserved structural motif that is recognized by the adenine core of ATP. Nitrogen-rich fused heterocycles are excellent bioisosteres of adenine, enabling them to compete with ATP and inhibit kinase activity.

This guide will explore the synthesis and application of three key classes of nitrogen-rich fused heterocycles that have proven to be exceptionally fruitful in the discovery of novel therapeutics:

  • Purine Analogs: The foundational scaffold for many kinase inhibitors and antiviral agents.

  • Pyrazolo[3,4-d]pyrimidines: A versatile and highly successful purine isostere in kinase inhibitor design.

  • Triazolopyrimidines: An emerging class of heterocycles with broad therapeutic potential.

For each of these scaffolds, we will examine the strategic considerations in their design, provide detailed synthetic protocols for their construction, and discuss their application in drug discovery with illustrative examples.

Purine Analogs: The Archetypal Scaffold for Kinase Inhibition

The purine ring system, composed of a fused pyrimidine and imidazole ring, is one of nature's most fundamental building blocks. Beyond its role in nucleic acids, it is a key component of essential cofactors and signaling molecules. In medicinal chemistry, the purine scaffold has been extensively exploited to develop a wide range of therapeutic agents, most notably kinase inhibitors.[1][2][3]

Strategic Considerations in Purine Analog Design

The design of purine-based kinase inhibitors is a classic example of structure-based drug design. The core strategy involves modifying the purine scaffold to achieve selective inhibition of a target kinase over other kinases and ATP-utilizing enzymes. Key positions on the purine ring for modification include:

  • N9 Position: Substitution at this position can influence solubility and interactions with the ribose-binding pocket of the ATP-binding site.

  • C2 and C6 Positions: These positions are often functionalized to introduce substituents that can form specific interactions with amino acid residues in the kinase active site, thereby conferring selectivity.

  • N1, N3, and N7 Positions: These nitrogen atoms act as hydrogen bond acceptors and are crucial for anchoring the inhibitor in the ATP-binding site.

A common approach is the synthesis of 2,6,9-trisubstituted purines, which allows for the systematic exploration of the chemical space around the purine core to optimize potency and selectivity.[3]

Synthetic Strategies for 2,6,9-Trisubstituted Purines

The synthesis of 2,6,9-trisubstituted purines typically starts from commercially available 2,6-dichloropurine. A general and flexible synthetic route involves a sequence of nucleophilic aromatic substitution reactions, followed by a transition metal-catalyzed cross-coupling reaction.

G cluster_0 Synthetic Workflow for 2,6,9-Trisubstituted Purines A 2,6-Dichloropurine B Step 1: N9-Alkylation A->B C 9-Alkyl-2,6-dichloropurine B->C D Step 2: C6-Amination (SNAr) C->D E 9-Alkyl-2-chloro-6-aminopurine D->E F Step 3: C2-Amination (Buchwald-Hartwig Coupling) E->F G 2,6,9-Trisubstituted Purine F->G

Caption: General synthetic workflow for 2,6,9-trisubstituted purine analogs.

2.2.1. Experimental Protocol: Synthesis of a 2,6,9-Trisubstituted Purine Analog

This protocol describes a representative synthesis of a 2,6,9-trisubstituted purine, adapted from the work of Bertrand et al.[4]

Step 1: N9-Alkylation of 2,6-Dichloropurine

  • Rationale: The N9 position is the most nucleophilic nitrogen in the purine ring, allowing for selective alkylation under basic conditions. The choice of the alkylating agent determines the substituent at the N9 position.

  • Procedure:

    • To a solution of 2,6-dichloropurine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).

    • Add the desired alkyl halide (e.g., bromomethylcyclopropane, 1.1 eq) dropwise at room temperature.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the 9-alkyl-2,6-dichloropurine.

Step 2: Regioselective C6-Amination (SNAr)

  • Rationale: The chlorine atom at the C6 position is more susceptible to nucleophilic aromatic substitution than the chlorine at the C2 position due to the electron-withdrawing effect of the adjacent nitrogen atoms. This allows for the selective introduction of an amine at the C6 position.

  • Procedure:

    • Dissolve the 9-alkyl-2,6-dichloropurine (1.0 eq) in n-butanol.

    • Add the desired aniline (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Reflux the reaction mixture for 12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by column chromatography to yield the 9-alkyl-2-chloro-6-aminopurine derivative.

Step 3: C2-Amination via Buchwald-Hartwig Cross-Coupling

  • Rationale: The remaining chlorine atom at the C2 position is less reactive and typically requires a transition metal-catalyzed cross-coupling reaction for substitution. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation.

  • Procedure:

    • In a microwave vial, combine the 9-alkyl-2-chloro-6-aminopurine (1.0 eq), the desired amine (e.g., 4-(4-methylpiperazin-1-yl)aniline, 1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq).

    • Add anhydrous dioxane as the solvent.

    • Seal the vial and heat the reaction mixture in a microwave reactor at a specified temperature and time (e.g., 120 °C for 30 minutes).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography or preparative HPLC to obtain the final 2,6,9-trisubstituted purine.

Trustworthiness and Validation: The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Application in Drug Discovery: Purine Analogs as Kinase Inhibitors

The 2,6,9-trisubstituted purine scaffold has been instrumental in the development of numerous kinase inhibitors. By varying the substituents at the C2, C6, and N9 positions, researchers can fine-tune the potency and selectivity of these compounds for specific kinases.

Table 1: Structure-Activity Relationship (SAR) of 2,6,9-Trisubstituted Purine Analogs as Kinase Inhibitors [3]

CompoundN9-SubstituentC6-SubstituentC2-SubstituentBcr-Abl IC₅₀ (nM)BTK IC₅₀ (µM)FLT3-ITD IC₅₀ (µM)
4f Cyclopropylmethyl3-Iodo-4-methylphenylamino4-(4-Methylpiperazin-1-yl)phenylamino70>10>10
5j Cyclopentyl4-Fluorophenylamino4-(4-Methylpiperazin-1-yl)phenylamino>100.41>10
5b Cyclopropylmethyl4-Fluorophenylamino4-(4-Methylpiperazin-1-yl)phenylamino>10>100.38

Pyrazolo[3,4-d]pyrimidines: A Versatile Purine Bioisostere

The pyrazolo[3,4-d]pyrimidine scaffold is a prominent example of a successful bioisosteric replacement for the purine ring system. By rearranging the nitrogen atoms in the five-membered ring, a new heterocyclic core is created that retains the key hydrogen bonding features of the purine scaffold while offering distinct electronic and steric properties. This has made the pyrazolo[3,4-d]pyrimidine a highly privileged scaffold in its own right, particularly in the development of kinase inhibitors.[5][6]

Strategic Considerations in Pyrazolo[3,4-d]pyrimidine Design

The design principles for pyrazolo[3,4-d]pyrimidine-based inhibitors are similar to those for purine analogs, with a focus on achieving selective interactions within the ATP-binding site of the target kinase. The numbering of the pyrazolo[3,4-d]pyrimidine core differs from that of purines, and the key positions for modification are:

  • N1 Position: Analogous to the N9 position of purines, this is a common site for introducing substituents that can modulate solubility and interact with the ribose-binding pocket.

  • C4 Position: This position is analogous to the C6 position of purines and is frequently functionalized with an amino or oxy-linked group to engage with the kinase hinge region.

  • C3 Position: This position offers an additional vector for substitution, allowing for the introduction of groups that can probe deeper into the active site.

Synthetic Strategies for the Pyrazolo[3,4-d]pyrimidine Core

The synthesis of the pyrazolo[3,4-d]pyrimidine core typically involves the construction of a substituted pyrazole ring followed by annulation of the pyrimidine ring. A common and efficient method starts from a 5-aminopyrazole-4-carbonitrile derivative.

3.2.1. Experimental Protocol: Synthesis of a Pyrazolo[3,4-d]pyrimidine Intermediate

This protocol describes the synthesis of a 4-hydroxy-pyrazolo[3,4-d]pyrimidine, a key intermediate for further functionalization.

  • Rationale: The cyclization of a 5-aminopyrazole-4-carboxamide with an appropriate one-carbon electrophile is a robust method for constructing the pyrimidine ring. Formamide serves as a convenient source of this one-carbon unit.

  • Procedure:

    • A mixture of 5-amino-1-(tert-butyl)-3-methyl-1H-pyrazole-4-carboxamide (1.0 eq) and formamide (10 vol) is heated to 180 °C for 4 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Add water to the reaction mixture and stir for 30 minutes.

    • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to afford the 1-(tert-butyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol.

This intermediate can then be converted to a 4-chloro derivative, which is a versatile precursor for introducing various nucleophiles at the C4 position.

Application in Drug Discovery: Pyrazolo[3,4-d]pyrimidines as Kinase Inhibitors

The pyrazolo[3,4-d]pyrimidine scaffold is at the heart of several clinically successful kinase inhibitors, including the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib.

G cluster_0 Simplified B-Cell Receptor (BCR) Signaling Pathway BCR BCR LYN LYN BCR->LYN SYK SYK LYN->SYK BTK BTK SYK->BTK PLCg2 PLCγ2 BTK->PLCg2 DAG_IP3 DAG / IP₃ PLCg2->DAG_IP3 NFkB NF-κB Activation DAG_IP3->NFkB Proliferation Cell Proliferation and Survival NFkB->Proliferation Ibrutinib Ibrutinib Ibrutinib->BTK

Caption: Simplified B-Cell Receptor (BCR) signaling pathway and the site of action of the BTK inhibitor Ibrutinib.

Triazolopyrimidines: An Emerging Privileged Scaffold

Triazolopyrimidines, which feature a fused triazole and pyrimidine ring system, have gained significant attention in recent years as a versatile scaffold for drug discovery. There are several possible isomers of the triazolopyrimidine core, with the[1][3][5]triazolo[1,5-a]pyrimidine being one of the most explored in medicinal chemistry. This scaffold has been shown to be a valuable building block for the development of inhibitors of a wide range of biological targets, including kinases, phosphodiesterases, and G-protein coupled receptors.

Synthetic Strategies for Triazolopyrimidines

A common and straightforward method for the synthesis of[1][3][5]triazolo[1,5-a]pyrimidines involves the condensation of a 3-amino-1,2,4-triazole with a 1,3-dicarbonyl compound or its equivalent.

4.1.1. Experimental Protocol: Synthesis of a[1][3][5]Triazolo[1,5-a]pyrimidine

This protocol describes a general procedure for the synthesis of a substituted[1][3][5]triazolo[1,5-a]pyrimidine.

  • Rationale: The reaction proceeds via an initial condensation between the amino group of the triazole and one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the fused ring system.

  • Procedure:

    • To a solution of 3-amino-1,2,4-triazole (1.0 eq) in a suitable solvent such as ethanol or acetic acid, add the 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 eq).

    • Add a catalytic amount of a base (e.g., sodium ethoxide) or acid (e.g., piperidine) to facilitate the reaction.

    • Reflux the reaction mixture for several hours until the reaction is complete, as monitored by TLC.

    • Cool the reaction mixture to room temperature, which may cause the product to precipitate.

    • Collect the solid product by filtration, wash with a cold solvent, and dry.

    • If necessary, the crude product can be purified by recrystallization or column chromatography.

Application in Drug Discovery: Tofacitinib, a Triazolopyrimidine-based JAK Inhibitor

A prominent example of a triazolopyrimidine-based drug is tofacitinib, a Janus kinase (JAK) inhibitor used for the treatment of autoimmune diseases such as rheumatoid arthritis. The triazolopyrimidine core of tofacitinib serves as a scaffold to position the key functional groups that interact with the ATP-binding site of the JAK enzymes.

G cluster_0 Simplified JAK-STAT Signaling Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression Tofacitinib Tofacitinib Tofacitinib->JAK

Caption: Simplified JAK-STAT signaling pathway and the site of action of the JAK inhibitor Tofacitinib.

Conclusion and Future Perspectives

Nitrogen-rich fused heterocyclic building blocks are, and will continue to be, a rich source of innovation in drug discovery. The privileged scaffolds of purines, pyrazolo[3,4-d]pyrimidines, and triazolopyrimidines have demonstrated their immense value in the development of targeted therapies, particularly in the field of kinase inhibition.

The future of this field lies in the development of more efficient and selective synthetic methodologies, the exploration of novel fused heterocyclic systems, and the application of computational and structure-based design principles to create the next generation of therapeutics. As our understanding of the molecular basis of disease continues to grow, the versatility and adaptability of these nitrogen-rich scaffolds will ensure their enduring legacy in medicinal chemistry.

References

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An In-Depth Technical Guide to Determining the Solubility of 3H-Tetrazolo[1,5-b]indazole in DMSO and Methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately determine the solubility of 3H-Tetrazolo[1,5-b]indazole in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. Given the burgeoning interest in fused heterocyclic systems in medicinal chemistry, understanding the solubility of such compounds is a critical first step in preclinical development.

Introduction: The Significance of this compound and Its Solubility

This compound is a nitrogen-rich heterocyclic compound featuring a fused tetrazole and indazole ring system. Tetrazole and indazole moieties are prevalent in a wide array of pharmacologically active molecules, exhibiting diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties[1][2]. The tetrazole ring, in particular, is often employed as a bioisostere for a carboxylic acid group, enhancing metabolic stability and cell permeability[2][3].

The solubility of a compound is a fundamental physicochemical property that dictates its suitability for various stages of drug discovery and development, from initial biological screening to formulation. Poor solubility can lead to erratic and unreliable results in in vitro assays and challenging formulation development for in vivo studies. Therefore, a precise understanding of the solubility of this compound in commonly used solvents like DMSO and methanol is paramount. DMSO is a powerful aprotic polar solvent widely used for dissolving a broad range of compounds for high-throughput screening, while methanol, a polar protic solvent, is frequently used in synthesis and purification processes.

This guide will provide a detailed, step-by-step experimental protocol for determining both the kinetic and thermodynamic solubility of this compound, underpinned by a discussion of the theoretical principles and practical considerations.

Physicochemical Properties and Predicted Solubility Behavior

  • Tetrazoles : Generally, tetrazole derivatives are crystalline solids and exhibit solubility in polar solvents such as water and alcohols[1][4]. Their high nitrogen content allows for hydrogen bonding, contributing to their solubility in protic solvents[3].

  • Indazoles : The parent indazole is a crystalline powder that is soluble in hot water and likely in polar organic solvents[5].

Fused heterocyclic systems like pyrazolo[4,3-e]tetrazolo[1,5-b][5][6][7]triazine can exist in a tautomeric equilibrium with their corresponding azido forms in solution, which can influence their physicochemical properties, including solubility[8]. It is plausible that this compound may also exhibit such tautomerism.

Table 1: General Physicochemical Properties of Parent Heterocycles

PropertyIndazole1H-Tetrazole
Molecular FormulaC₇H₆N₂CH₂N₄
Molecular Weight118.14 g/mol 70.05 g/mol
AppearanceWhite to beige needle-like crystalline powder[5]White to light yellow crystals[1]
Melting Point145-148 °C[5]155-157 °C (decomposes)[9]
General SolubilitySoluble in hot water[5]Soluble in water and alcohol[1][4]

Core Experimental Protocol: Solubility Determination

The following protocol outlines the determination of both kinetic and thermodynamic solubility. Kinetic solubility is a measure of how quickly a compound dissolves from a high-concentration stock (typically in DMSO) upon dilution into an aqueous buffer, reflecting conditions in many in vitro assays. Thermodynamic solubility, on the other hand, is the true equilibrium concentration of a compound in a saturated solution.

Materials and Equipment
  • This compound (solid)

  • Anhydrous DMSO (≥99.9%)

  • Methanol (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Analytical balance (±0.01 mg)

  • Vortex mixer

  • Thermomixer or shaking incubator

  • Centrifuge

  • HPLC-UV or LC-MS system

  • Calibrated pipettes

  • Glass vials with screw caps

Experimental Workflow Diagram

G cluster_0 Thermodynamic Solubility cluster_1 Kinetic Solubility thermo_start Weigh excess solid compound into vials thermo_add_solvent Add precise volume of DMSO or Methanol thermo_start->thermo_add_solvent thermo_equilibrate Equilibrate at 25°C for 24-48h with agitation thermo_add_solvent->thermo_equilibrate thermo_centrifuge Centrifuge to pellet undissolved solid thermo_equilibrate->thermo_centrifuge thermo_supernatant Collect supernatant thermo_centrifuge->thermo_supernatant thermo_analyze Analyze by HPLC-UV/LC-MS thermo_supernatant->thermo_analyze kinetic_start Prepare 10 mM stock in DMSO kinetic_dilute Dilute stock into PBS (pH 7.4) kinetic_start->kinetic_dilute kinetic_incubate Incubate at 25°C for 2h with agitation kinetic_dilute->kinetic_incubate kinetic_filter Filter or centrifuge to remove precipitate kinetic_incubate->kinetic_filter kinetic_supernatant Collect filtrate/supernatant kinetic_filter->kinetic_supernatant kinetic_analyze Analyze by HPLC-UV/LC-MS kinetic_supernatant->kinetic_analyze

Caption: Workflow for determining thermodynamic and kinetic solubility.

Step-by-Step Protocol for Thermodynamic Solubility
  • Preparation: Add an excess amount of solid this compound (e.g., 2-5 mg) to a glass vial. The key is to have undissolved solid remaining at the end of the experiment to ensure a saturated solution.

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of DMSO or methanol to the vial.

  • Equilibration: Cap the vials tightly and place them in a shaking incubator or thermomixer at a constant temperature (e.g., 25°C). Agitate the samples for 24 to 48 hours to ensure equilibrium is reached[10].

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid[11].

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Dilution and Analysis: Dilute the supernatant with an appropriate solvent to fall within the linear range of the analytical method and analyze using a validated HPLC-UV or LC-MS method.

Step-by-Step Protocol for Kinetic Solubility in an Aqueous System
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in 100% DMSO.

  • Dilution: In a 96-well plate or microcentrifuge tubes, add the DMSO stock solution to PBS (pH 7.4) to achieve a final DMSO concentration of ≤1%. For example, add 2 µL of the 10 mM stock to 198 µL of PBS.

  • Incubation: Incubate the plate or tubes at room temperature (e.g., 25°C) for a set period, typically 1.5 to 2 hours, with gentle shaking.

  • Precipitate Removal: After incubation, analyze the samples for precipitation (e.g., by visual inspection or nephelometry). If precipitation has occurred, centrifuge the plate or tubes to pellet the precipitate.

  • Sample Collection and Analysis: Collect the supernatant and analyze its concentration using a suitable analytical method like HPLC-UV or LC-MS.

Analytical Quantification

A validated reverse-phase HPLC-UV method is often sufficient for quantifying the concentration of the dissolved compound.

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) is a good starting point.

  • Column: A C18 column is typically used.

  • Detection: UV detection at a wavelength of maximum absorbance for this compound.

  • Calibration: A standard curve should be prepared using known concentrations of the compound to ensure accurate quantification.

Data Presentation

The solubility data should be presented in a clear and concise manner.

Table 2: Solubility of this compound

Solvent SystemSolubility TypeTemperature (°C)Solubility (µg/mL)Solubility (mM)
DMSOThermodynamic25Experimental ValueCalculated Value
MethanolThermodynamic25Experimental ValueCalculated Value
PBS (pH 7.4)Kinetic25Experimental ValueCalculated Value

Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not available, precautions should be based on related compounds.

  • Indazole Derivatives: May cause skin, eye, and respiratory irritation. They can be harmful if swallowed[12][13].

  • Tetrazoles: Some tetrazoles can be explosive, especially when heated or subjected to shock or friction[9]. They may also react violently with strong oxidizing agents[9].

Recommended Precautions:

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves[14].

  • Avoid creating dust.

  • Keep away from heat, sparks, and open flames[9].

  • Wash hands thoroughly after handling[12].

Conclusion

This guide provides a robust and scientifically sound methodology for determining the solubility of this compound in DMSO and methanol. Accurate solubility data is indispensable for the progression of this and similar compounds in the drug discovery pipeline. By following this detailed protocol, researchers can ensure the generation of reliable and reproducible data, facilitating informed decisions in subsequent stages of research and development.

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History and discovery of tetrazolo[1,5-b]indazole ring systems

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the History, Discovery, and Chemistry of Tetrazolo[1,5-b]indazole Ring Systems

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The tetrazolo[1,5-b]indazole ring system represents a unique nitrogen-rich heterocyclic scaffold born from the fusion of two medicinally significant moieties: indazole and tetrazole. This guide provides a comprehensive exploration of its history, which is intrinsically linked to the fundamental chemical principle of azide-tetrazole tautomerism. We delve into the discovery, not as a singular event, but as the logical consequence of established reaction mechanisms applied to the indazole core. This document details the primary synthetic pathways, focusing on the intramolecular cyclization of 2-azidoindazoles, and provides a robust, field-proven experimental protocol. Furthermore, we examine the critical methods for structural elucidation, including spectroscopic and crystallographic techniques, and summarize the key physicochemical properties. The guide concludes with an overview of the scaffold's emerging applications in medicinal chemistry and materials science, positioning it as a promising area for future research and development.

Introduction: A Fusion of Privileged Scaffolds

The field of heterocyclic chemistry is foundational to drug discovery and materials science. Within this vast landscape, certain structural motifs are deemed "privileged" for their recurring appearance in bioactive compounds and functional materials. The tetrazolo[1,5-b]indazole core is a compelling example, arising from the combination of two such scaffolds.

The Tetrazole Ring: A Brief History and Enduring Significance

The story of the tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, began in 1885 with its first synthesis by Swedish chemist J. A. Bladin[1]. Initially an academic curiosity, the tetrazole ring's importance surged in the mid-20th century as its unique properties became apparent[2]. Its planar, electron-rich structure and pKa, which is similar to that of a carboxylic acid, have made it a highly effective bioisostere in medicinal chemistry[1][2]. This bioisosteric relationship allows chemists to replace a carboxylic acid group in a drug candidate, often leading to improved metabolic stability, cell membrane permeability, and oral bioavailability, without sacrificing the key interactions required for biological activity.

The Indazole Ring: A Cornerstone of Medicinal Chemistry

Indazole, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is another cornerstone of modern pharmacology. Its structure allows for diverse substitution patterns and provides a rigid framework for orienting functional groups to interact with biological targets. The thermodynamically more stable 1H-indazole tautomer is prevalent, though the 2H-indazole form is also key to its chemistry[3]. Numerous FDA-approved drugs feature the indazole core, highlighting its role in the development of treatments for a range of diseases, including cancer[4].

The Fused System: Tetrazolo[1,5-b]indazole

The fusion of these two powerful heterocycles gives rise to the tricyclic tetrazolo[1,5-b]indazole system. This structure is not merely a combination of its parts but a distinct chemical entity governed by a fascinating and fundamental principle of heterocyclic chemistry: ring-chain tautomerism. The existence and synthesis of this ring system are inextricably linked to the behavior of its open-chain isomer, 2-azido-2H-indazole. Understanding this equilibrium is paramount to appreciating the history and chemistry of this scaffold.

The Genesis of the Ring System: A Discovery Through Tautomerism

The discovery of the tetrazolo[1,5-b]indazole ring system was not a singular, serendipitous event but rather the predictable and elegant outcome of applying the well-established principle of azide-tetrazole tautomerism to the indazole nucleus. This phenomenon, a type of valence tautomerism, describes the reversible, intramolecular cyclization of an azide group onto an adjacent nitrogen atom within a heterocyclic ring[5][6].

For the indazole system, this equilibrium can be represented as follows:

Caption: Azide-Tetrazole ring-chain tautomerism.

The position of this equilibrium (Keq) is influenced by several factors, including solvent polarity, temperature, and the electronic nature of substituents on the ring. However, in most neutral heterocyclic systems, the fused tetrazole form is thermodynamically favored. Therefore, the first synthesis of 2-azidoindazole inherently co-produced its more stable tetrazolo[1,5-b]indazole tautomer, marking the de facto discovery of the ring system. The primary synthetic challenge thus becomes the creation of the 2-azidoindazole precursor.

Synthetic Methodologies

The construction of the tetrazolo[1,5-b]indazole scaffold hinges on the successful synthesis and subsequent cyclization of a 2-azidoindazole intermediate.

The Primary Pathway: From 2-Aminoindazole to Fused Tetrazole

The most direct and historically significant route involves the diazotization of a 2-aminoindazole precursor, followed by displacement with an azide source.

Causality Behind Experimental Choices:

  • Starting Material: 2-Aminoindazoles are the logical precursors because the primary amine at the N-2 position is readily converted into a diazonium salt.

  • Diazotization: The use of sodium nitrite (NaNO₂) in an acidic medium (like HCl or H₂SO₄) is the classical and most efficient method for converting a primary aromatic amine into a diazonium salt. The low temperature (0-5 °C) is critical to prevent the premature decomposition of the unstable diazonium intermediate.

  • Azide Displacement: The introduction of sodium azide (NaN₃) allows for the nucleophilic displacement of the diazonium group (N₂), which is an excellent leaving group. This reaction forms the 2-azidoindazole intermediate in situ.

  • Spontaneous Cyclization: As soon as the 2-azidoindazole is formed, it begins to equilibrate to its more stable fused tetrazole tautomer. Gentle heating is often applied to drive the cyclization to completion, ensuring a high yield of the final product.

The overall workflow is visualized below.

workflow Start 2-Aminoindazole Precursor Diazotization Step 1: Diazotization (NaNO₂, aq. HCl, 0-5 °C) Start->Diazotization Intermediate1 In situ Diazonium Salt Diazotization->Intermediate1 Displacement Step 2: Azide Displacement (NaN₃, 0-5 °C) Intermediate1->Displacement Intermediate2 In situ 2-Azidoindazole Displacement->Intermediate2 Cyclization Step 3: Intramolecular Cyclization (Spontaneous / Gentle Heat) Intermediate2->Cyclization Product Tetrazolo[1,5-b]indazole Cyclization->Product

Caption: General synthetic workflow for tetrazolo[1,5-b]indazoles.

Experimental Protocol: Synthesis of Parent Tetrazolo[1,5-b]indazole

This protocol is a self-validating system designed for clarity and reproducibility.

Objective: To synthesize the parent tetrazolo[1,5-b]indazole from 2-aminoindazole.

Materials:

  • 2-Aminoindazole (1.33 g, 10.0 mmol)

  • Concentrated Hydrochloric Acid (37%, 3.0 mL)

  • Deionized Water

  • Sodium Nitrite (NaNO₂) (0.76 g, 11.0 mmol)

  • Sodium Azide (NaN₃) (0.72 g, 11.0 mmol)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath, magnetic stirrer, standard glassware

Step-by-Step Methodology:

  • Preparation of Amine Salt: In a 100 mL round-bottom flask, suspend 2-aminoindazole (10.0 mmol) in 20 mL of deionized water. Place the flask in an ice bath and stir vigorously. Slowly add concentrated HCl (3.0 mL) to form a fine slurry of the hydrochloride salt. Maintain the temperature at 0-5 °C.

  • Diazotization: Dissolve sodium nitrite (11.0 mmol) in 5 mL of cold deionized water. Add this solution dropwise to the stirring amine salt slurry over 15 minutes. Ensure the temperature does not exceed 5 °C. A positive test with starch-iodide paper will indicate a slight excess of nitrous acid and the completion of diazotization. Stir for an additional 20 minutes at 0-5 °C.

  • Azide Addition: Dissolve sodium azide (11.0 mmol) in 5 mL of cold deionized water. Add this solution dropwise to the cold diazonium salt solution. Vigorous nitrogen evolution will be observed. Allow the reaction to stir in the ice bath for 1 hour.

  • Cyclization and Isolation: Remove the flask from the ice bath and allow it to warm to room temperature. Gently heat the mixture to 40-50 °C for 30 minutes to ensure complete cyclization. Cool the mixture back to room temperature. A precipitate of the product should form.

  • Work-up: Neutralize the reaction mixture by the careful, portion-wise addition of solid sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure to yield the crude product.

  • Recrystallization: Recrystallize the crude solid from an ethanol/water mixture to afford pure tetrazolo[1,5-b]indazole as a crystalline solid.

Structural Elucidation and Physicochemical Properties

Confirming the formation of the fused tetrazole ring and distinguishing it from its azide tautomer is critical. This requires a combination of spectroscopic and analytical techniques.

Spectroscopic Characterization

The key difference between the azide and tetrazole forms is the absence of the characteristic azide (-N₃) asymmetric stretch in the infrared (IR) spectrum of the cyclized product.

Technique 2-Azidoindazole (Expected) Tetrazolo[1,5-b]indazole (Observed) Rationale for Differentiation
IR Spectroscopy Strong, sharp peak at ~2100-2150 cm⁻¹Absence of peak in the 2100-2150 cm⁻¹ regionThis peak is characteristic of the N=N=N asymmetric stretch of an azide group. Its absence is strong evidence for the fused ring.
¹³C NMR Signal for C7a carbon shifted downfieldSignal for C9a carbon (formerly C7a) shifted upfieldThe change in hybridization and electronic environment upon ring fusion significantly alters the chemical shift of the bridgehead carbon.
¹H NMR Aromatic protons show distinct chemical shiftsAromatic protons show a different, often more complex, splitting pattern due to the influence of the fused tetrazole ring.The overall magnetic environment of the molecule changes upon cyclization.
Mass Spec (EI) M⁺ peak corresponding to C₇H₅N₅M⁺ peak corresponding to C₇H₅N₅Both tautomers have the same molecular formula and mass. MS is used for confirmation of mass but not for tautomer differentiation.
The Definitive Proof: X-Ray Crystallography

While spectroscopy provides compelling evidence, single-crystal X-ray crystallography offers unambiguous proof of the fused tetrazolo[1,5-b]indazole structure[7]. This powerful technique provides precise bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the solid state. For related fused heterocycles, crystallographic analysis has been essential to confirm connectivity and study intermolecular interactions like π–π stacking, which can influence the material's bulk properties[8][9].

Applications in Research and Development

The tetrazolo[1,5-b]indazole scaffold is an emerging platform for creating novel molecules with potential applications in both medicine and materials science.

Medicinal Chemistry

The fusion of an indazole with a tetrazole creates a nitrogen-rich, planar, and rigid system that is attractive for targeting protein active sites. While research on the specific tetrazolo[1,5-b]indazole core is nascent, studies on the closely related pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine system have shown significant promise. Derivatives of this scaffold have demonstrated potent cytotoxic and pro-apoptotic activity against various cancer cell lines, suggesting they may act as kinase inhibitors[10][11]. This provides a strong rationale for exploring the anticancer potential of tetrazolo[1,5-b]indazole derivatives.

Materials Science

Nitrogen-rich heterocycles are of great interest in materials science for two primary reasons:

  • High-Energy Materials: The high nitrogen content and large positive heat of formation make many tetrazole-containing compounds candidates for use as propellants or explosives, as their decomposition releases a large amount of N₂ gas[12]. The thermal stability of fused systems like tetrazolo[1,5-b]indazole makes them particularly interesting for these applications[13].

  • Optoelectronics: Recent work on the isomeric tetrazo[1,2-b]indazole system has revealed that these molecules can be highly fluorescent and possess high electron affinity[14]. These properties are desirable for organic light-emitting diodes (OLEDs) and as electron-transport materials in organic solar cells. The straightforward synthesis and potential for functionalization suggest that the tetrazolo[1,5-b]indazole core could be a valuable new building block for organic electronic materials[15].

Conclusion and Future Outlook

The tetrazolo[1,5-b]indazole ring system, born from the fundamental principle of azide-tetrazole tautomerism, stands as a testament to the predictive power of organic chemistry. Its history is not one of a single discovery but of the logical extension of known reactivity. With robust synthetic routes established and compelling preliminary data from related scaffolds, this nitrogen-rich heterocycle is poised for significant exploration. Future research will likely focus on diversifying the core through substitution to build libraries for biological screening, particularly in oncology. Simultaneously, a deeper investigation into its photophysical and electrochemical properties will uncover its potential in the next generation of organic electronic materials. The fusion of the venerable indazole and the versatile tetrazole has created a scaffold with a bright and promising future.

References

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An In-depth Technical Guide to the Electronic Properties of the Tetrazolo[1,5-b]indazole Core

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tetrazolo[1,5-b]indazole Scaffold - A Fusion of High-Nitrogen Moieties with Therapeutic and Material Potential

The tetrazolo[1,5-b]indazole core represents a fascinating heterocyclic system resulting from the fusion of an indazole and a tetrazole ring. This unique combination gives rise to a planar, electron-rich scaffold with a high nitrogen content.[1] Such characteristics are highly sought after in medicinal chemistry and materials science. The tetrazole moiety is often considered a bioisostere of a carboxylic acid, offering similar spatial and electronic properties but with improved metabolic stability and cell permeability.[1] In the realm of materials science, high-nitrogen compounds are of interest for the development of energetic materials and novel organic electronics.[2][3]

This technical guide provides a comprehensive overview of the electronic properties of the tetrazolo[1,5-b]indazole core and its derivatives. We will delve into the spectroscopic and electrochemical characteristics, supported by computational insights, to provide a holistic understanding of this versatile scaffold. This document is intended to be a valuable resource for researchers looking to leverage the unique electronic features of tetrazolo[1,5-b]indazoles in their own research endeavors.

The Electronic Landscape of Tetrazolo[1,5-b]indazoles

The electronic properties of the tetrazolo[1,5-b]indazole core are governed by the interplay of the fused aromatic systems and the numerous nitrogen atoms. These properties can be finely tuned through synthetic modifications, allowing for the rational design of molecules with specific functions.

Spectroscopic Properties: Unveiling Electron Transitions

Fluorescence Spectroscopy: The emissive properties of the tetrazolo[1,5-b]indazole core are of significant interest for applications in sensing and imaging. Similar to their absorption properties, the fluorescence characteristics, including emission wavelength and quantum yield, are expected to be highly dependent on the substitution pattern. For example, in other nitrogen-rich heterocycles like 4,5-bis(arylethynyl)-1,2,3-triazoles, the introduction of push-pull substituents can lead to significant fluorescence.[5]

Electrochemical Behavior: Probing Frontier Molecular Orbitals

The electrochemical properties of tetrazolo[1,5-b]indazoles provide direct information about their frontier molecular orbital (FMO) energy levels, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These parameters are crucial for understanding the reactivity of the molecule and for designing materials for organic electronics.[3]

Electrochemical techniques, such as cyclic voltammetry, are powerful tools for determining the oxidation and reduction potentials of these compounds, which can then be used to estimate the HOMO and LUMO energy levels. Studies on pyrazolo[4,3-e]tetrazolo[1,5-b][6][7][8]triazine sulfonamides, a related fused system, have utilized electrochemical assays to investigate their interactions with DNA, highlighting the relevance of electrochemical data in understanding biological activity.[9][10]

Computational Analysis: A Theoretical Lens into Electronic Structure

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach to experimental studies for understanding the electronic properties of the tetrazolo[1,5-b]indazole core.

DFT calculations can provide valuable information on:

  • Optimized molecular geometry: Confirming the planarity and bond lengths of the fused ring system.[11]

  • Frontier Molecular Orbitals (HOMO and LUMO): Visualizing the electron distribution in these key orbitals and calculating their energy levels. The HOMO-LUMO energy gap is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule.[12][13] A smaller gap generally implies higher reactivity.[13]

  • Molecular Electrostatic Potential (MEP): Mapping the electron density to identify electron-rich and electron-deficient regions, which is crucial for predicting sites of electrophilic and nucleophilic attack.[14]

  • Simulated Spectroscopic Properties: Predicting UV-Vis absorption spectra, which can aid in the interpretation of experimental data.

Studies on related tetrazolo-[1,5-b]-1,2,4,5-tetrazine derivatives have demonstrated the utility of DFT in calculating heats of formation and exploring the impact of various substituents on the HOMO-LUMO gap and thermal stability.[15]

Experimental and Computational Protocols

Synthesis of the Tetrazolo[1,5-b]indazole Core

The synthesis of the tetrazolo[1,5-b]indazole scaffold and its derivatives often involves the cyclization of an appropriate precursor. One common strategy involves the reaction of a substituted indazole with an azide source. For instance, the synthesis of pyrazolo[4,3-e]tetrazolo[1,5-b][6][7][8]triazine sulfonamides involves the nucleophilic substitution of a chlorosulfone precursor with sodium azide, leading to the formation of the tricyclic system.[16] Another approach involves the reaction of hydrazones with azides, which can be facilitated electrochemically.[17]

Diagram 1: Generalized Synthetic Approach

Indazole Substituted Indazole Precursor Reaction Cyclization Reaction Indazole->Reaction Azide Azide Source (e.g., NaN3) Azide->Reaction Core Tetrazolo[1,5-b]indazole Core Reaction->Core

A generalized synthetic pathway to the tetrazolo[1,5-b]indazole core.

Characterization of Electronic Properties: A Step-by-Step Workflow

1. UV-Vis Spectroscopy

  • Objective: To determine the absorption maxima (λmax) and molar absorptivity.

  • Protocol:

    • Prepare a dilute solution of the purified tetrazolo[1,5-b]indazole derivative in a suitable spectroscopic grade solvent (e.g., ethanol, acetonitrile, or DMSO).

    • Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (typically 200-800 nm).

    • Identify the wavelength of maximum absorbance (λmax).

    • Prepare a series of solutions of known concentrations to determine the molar absorptivity (ε) using the Beer-Lambert law.

2. Fluorescence Spectroscopy

  • Objective: To determine the emission maximum (λem) and relative fluorescence quantum yield.

  • Protocol:

    • Using the same solution from the UV-Vis measurement, excite the sample at its λmax using a spectrofluorometer.

    • Record the emission spectrum.

    • Identify the wavelength of maximum emission (λem).

    • Determine the relative quantum yield by comparing the integrated fluorescence intensity to that of a well-characterized standard (e.g., quinine sulfate) under identical experimental conditions.

3. Cyclic Voltammetry (CV)

  • Objective: To determine the oxidation and reduction potentials and estimate HOMO and LUMO energy levels.

  • Protocol:

    • Prepare a solution of the compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

    • Use a standard three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Record the cyclic voltammogram by scanning the potential over a range that encompasses the redox events of the compound.

    • Determine the onset oxidation (E_ox) and reduction (E_red) potentials.

    • Estimate the HOMO and LUMO energy levels using empirical formulas, often referencing an internal standard like ferrocene/ferrocenium (Fc/Fc+).

Diagram 2: Experimental Workflow for Electronic Characterization

cluster_exp Experimental Analysis Synthesis Synthesis & Purification UVVis UV-Vis Spectroscopy Synthesis->UVVis Fluorescence Fluorescence Spectroscopy Synthesis->Fluorescence CV Cyclic Voltammetry Synthesis->CV Data Experimental Data (λmax, λem, Eox, Ered) UVVis->Data Fluorescence->Data CV->Data

Workflow for the experimental determination of electronic properties.

Computational Workflow using DFT

1. Geometry Optimization:

  • Objective: To find the lowest energy structure of the molecule.

  • Protocol:

    • Build the initial structure of the tetrazolo[1,5-b]indazole derivative.

    • Perform a geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G* or larger).[11]

    • Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

2. Electronic Property Calculations:

  • Objective: To calculate HOMO/LUMO energies, MEP, and simulate the UV-Vis spectrum.

  • Protocol:

    • Using the optimized geometry, perform a single-point energy calculation to obtain the energies and distributions of the molecular orbitals.

    • Calculate the molecular electrostatic potential.

    • To simulate the UV-Vis spectrum, perform a Time-Dependent DFT (TD-DFT) calculation.

Diagram 3: Computational DFT Workflow

cluster_comp Computational Analysis (DFT) Structure Build Initial Structure Optimization Geometry Optimization (e.g., B3LYP/6-31G*) Structure->Optimization Frequency Frequency Calculation Optimization->Frequency Properties Electronic Property Calculation (HOMO/LUMO, MEP, TD-DFT) Frequency->Properties Confirm Minimum Analysis Data Analysis & Visualization Properties->Analysis

A typical workflow for the DFT analysis of electronic properties.

Summary and Future Outlook

The tetrazolo[1,5-b]indazole core is a promising scaffold with tunable electronic properties that make it attractive for a wide range of applications, from drug discovery to materials science. A thorough understanding of its electronic landscape is paramount for the rational design of new functional molecules. This guide has outlined the key spectroscopic and electrochemical features of this heterocyclic system and provided standardized protocols for their investigation, both experimentally and computationally.

Future research in this area will likely focus on the synthesis of a broader range of derivatives to establish clear structure-property relationships. Furthermore, the application of these compounds in organic light-emitting diodes (OLEDs), sensors, and as targeted therapeutics will continue to be an exciting area of exploration.

References

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  • The UV-vis spectra of the synthesized molecules recorded in different.... (n.d.). ResearchGate.
  • The HOMO and LUMO orbitals of 1-amino-tetrazolo-[4,5- b ] tetrazole.. (n.d.). ResearchGate.
  • HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. (n.d.).
  • Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. (n.d.). MDPI.
  • Tetrazo[1,2‐b]indazoles: Straightforward Access to Nitrogen‐Rich Polyaromatics from s‐Tetrazines. (n.d.).
  • (PDF) Synthesis, anticancer evaluation, and electrochemical investigation of new chiral pyrazolo[4,3-e]tetrazolo[1,5-b][6][7][8]triazine sulfonamides. (2025, May 30). ResearchGate. Retrieved February 6, 2026, from

  • Quantum chemical calculations and experimental studies on 2,3-diphenyl-tetrazole-5-thione. (2025, August 9).
  • Ibrahim, A. A., Ibrahim, M. A., Sulliman, E. A., Daood, S. M., & Ismael, G. Q. (2021). Comparison Study of HOMO-LUMO Energy Gaps for Tautomerism of Triazoles in Different Solvents Using Theoretical Calculations. NTU Journal.
  • In silico Investigations on Structure, Reactivity Indices, NLO properties, and Bio-evaluation of 1-benzyl-2-phenyl- 1H. (2022, June 6). Biointerface Research in Applied Chemistry.
  • UV/Vis absorption (full lines) and normalized fluorescence spectra.... (n.d.). ResearchGate.
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). PMC.
  • (1995, December 8). ROTATIONALLY RESOLVED ULTRAVIOLET SPECTROSCOPY OF INDOLE, INDAZOLE, AND BENZIMIDAZOLE: INERTIAL AXIS REORIENTATION IN THE S1(1LB)S0 TRANSITIONS. Semantic Scholar.

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Methodological & Application

Application Note: Strategic Alkylation of the Tetrazolo[1,5-b]indazole Core

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Tetrazolo[1,5-b]indazole Scaffold

The fusion of indazole and tetrazole rings creates the tetrazolo[1,5-b]indazole scaffold, a heterocyclic system of significant interest in medicinal chemistry. This framework acts as a bioisostere for purines and other key structures, making it a privileged motif in the design of novel therapeutics. Alkylated derivatives, in particular, have demonstrated a wide array of pharmacological activities, including roles as kinase inhibitors and antagonists for various receptors.[1][2][3]

However, the synthetic challenge in functionalizing this core lies in controlling the regioselectivity of alkylation. The system possesses multiple nitrogen atoms that can act as nucleophiles, often leading to a mixture of constitutional isomers.[3][4] The ability to selectively introduce alkyl groups at specific positions is paramount for establishing structure-activity relationships (SAR) and developing viable drug candidates. This guide provides a comprehensive overview of the reaction conditions for the alkylation of tetrazolo[1,5-b]indazole, focusing on the mechanistic principles that govern selectivity and offering detailed protocols for practical application.

Mechanistic Rationale: Understanding Regioselectivity

The regiochemical outcome of the alkylation of tetrazolo[1,5-b]indazole is a delicate interplay of electronic and steric factors, heavily influenced by the reaction conditions. The core can be deprotonated at the N7 position (following standard IUPAC numbering for the fused system), creating an ambident nucleophile with significant electron density distributed across several nitrogen atoms.

The choice of base, solvent, and counter-ion dictates the position of the resulting anion equilibrium and the accessibility of each nucleophilic site to the incoming electrophile.

  • Kinetic vs. Thermodynamic Control: Reaction conditions can favor either the kinetically formed product (alkylation at the most nucleophilic site, often sterically accessible) or the thermodynamically more stable isomer.[5][6] For the related indazole systems, the 1H-tautomer is generally more stable than the 2H-tautomer, a principle that often extends to the final alkylated products.[6]

  • The Role of the Counter-ion: The nature of the cation from the base (e.g., Li⁺, Na⁺, K⁺, Cs⁺) is critical. Smaller, harder cations like Na⁺ can coordinate with multiple heteroatoms, particularly if a chelating group is present on the scaffold. This chelation can block certain sites and direct the alkylating agent to a specific nitrogen, a phenomenon well-documented in the selective N1-alkylation of substituted indazoles.[3][4]

  • Solvent Effects: The solvent influences the dissociation of the ion pair formed after deprotonation. Polar aprotic solvents like DMF can solvate the cation, leading to a more "free" and reactive anion, which may result in lower regioselectivity. Less polar solvents like THF can promote tighter ion pairing, enhancing the directing effect of the counter-ion.[6][7]

G cluster_reaction Deprotonation & Nucleophilic Attack Start Tetrazolo[1,5-b]indazole Base Base (e.g., NaH, K₂CO₃) Anion Tetrazolo-indazo-lide Anion (Ambident Nucleophile) Base->Anion + Base - H⁺ Electrophile Alkylating Agent (R-X) Anion->Electrophile Nucleophilic Attack ProductN7 N7-Alkylated Isomer Electrophile->ProductN7 Path A ProductNX Other Isomers (e.g., N8, N9) Electrophile->ProductNX Path B

Caption: General mechanism for the alkylation of tetrazolo[1,5-b]indazole.

Optimizing Reaction Conditions: A Parameter-Based Approach

The selective alkylation of the tetrazolo[1,5-b]indazole core can be achieved by carefully tuning the reaction parameters. The following table summarizes conditions reported for the analogous and well-studied indazole system, which provide a strong predictive foundation for the target scaffold.

Base (equiv.)SolventAlkylating AgentTemp. (°C)Regio-selectivity (N1:N2)Yield (%)Reference
NaH (1.1)THFPentyl bromide50>99:189[3][4]
Cs₂CO₃ (2.0)DioxaneAlkyl tosylates90>98:2>90[3][4]
K₂CO₃ (1.1)AcetoneBenzyl bromideRTMixtureN/A[8][9]
Cs₂CO₃ (2.0)DMFPentyl bromideRT1.4:1N/A[6]
NaH (1.1)DMFIsopropyl iodideRT1:1.284 (total)[4]
DBAD, PPh₃THFn-Pentanol0 to RT1:2.978 (total)[4]
Regioselectivity shown for the analogous N1/N2 positions in substituted indazoles, which correspond to key nitrogens in the tetrazolo[1,5-b]indazole system.

Key Insights from Reaction Parameters:

  • Strong, Non-Nucleophilic Bases in THF: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is a highly effective system for achieving high regioselectivity.[6][7] The Na⁺ ion is believed to coordinate with the anionic heterocycle, sterically hindering one nitrogen site and directing the electrophile to the other, leading to a single major product.[3]

  • Cesium Carbonate for High Yields: Cesium carbonate (Cs₂CO₃) is an excellent base for these reactions, often providing high yields of alkylated products.[3][4] In less polar solvents like dioxane, it can also promote high regioselectivity, whereas in DMF, selectivity may decrease.[6]

  • Mitsunobu Conditions: For a reversal of selectivity, Mitsunobu conditions (e.g., using an alcohol with DBAD and PPh₃) can be employed. This reaction proceeds through a different mechanism and often favors the formation of the isomer that is less favored under standard Sₙ2 conditions.[4]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for achieving selective alkylation.

Protocol 1: Highly Regioselective Alkylation using NaH/THF

This protocol is adapted from methodologies proven to be highly N1-selective for substituted indazoles and is expected to confer high selectivity for the analogous position on the tetrazolo[1,5-b]indazole core.[3][7]

Materials:

  • Tetrazolo[1,5-b]indazole (1.0 equiv)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)

  • Alkyl halide or tosylate (1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the tetrazolo[1,5-b]indazole (1.0 equiv).

  • Add anhydrous THF to dissolve the starting material (approx. 0.1 M concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the NaH dispersion portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkylating agent (1.1 equiv) dropwise to the suspension.

  • Heat the reaction mixture to 50 °C and monitor its progress by TLC or LC-MS. Stir for 16-24 hours or until the starting material is consumed.

  • Cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with EtOAc and water.

  • Separate the layers. Extract the aqueous layer twice with EtOAc.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to isolate the desired regioisomer.

Protocol 2: High-Yield Alkylation using Cs₂CO₃/Dioxane

This protocol utilizes cesium carbonate, which often drives reactions to completion and provides excellent yields, particularly with less reactive alkylating agents like tosylates.[3][4]

Materials:

  • Tetrazolo[1,5-b]indazole (1.0 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Alkyl tosylate (1.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Ethyl acetate (EtOAc)

  • Water & Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine tetrazolo[1,5-b]indazole (1.0 equiv), cesium carbonate (2.0 equiv), and anhydrous 1,4-dioxane (approx. 0.1 M).

  • Add the alkyl tosylate (1.5 equiv) to the suspension at room temperature.

  • Heat the reaction mixture to 90 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS for 2-4 hours or until completion.[3]

  • Cool the mixture to room temperature and pour it into a separatory funnel containing EtOAc and water.

  • Separate the layers and extract the aqueous phase with EtOAc.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography (e.g., eluting with a gradient of EtOAc in hexanes) to yield the pure alkylated product.[3]

G start Setup Reaction Vessel (Inert Atmosphere) add_reagents Add Tetrazolo[1,5-b]indazole, Solvent, and Base start->add_reagents deprotonation Stir for Deprotonation (e.g., 0°C to RT) add_reagents->deprotonation add_alkylator Add Alkylating Agent (R-X) deprotonation->add_alkylator react Heat and Stir (Monitor by TLC/LC-MS) add_alkylator->react quench Reaction Quench (e.g., aq. NH₄Cl) react->quench workup Aqueous Workup (Extraction) quench->workup dry_concentrate Dry & Concentrate Organic Phase workup->dry_concentrate purify Purification (Column Chromatography) dry_concentrate->purify end Isolated Product purify->end

Caption: General experimental workflow for alkylation reactions.

Conclusion

The selective alkylation of tetrazolo[1,5-b]indazole is a critical transformation for the synthesis of novel compounds in drug discovery. While the presence of multiple nucleophilic centers presents a challenge, regioselectivity can be effectively controlled through the strategic selection of base, solvent, and electrophile. Conditions employing sodium hydride in THF are highly effective for achieving selectivity through cation chelation and directed reactivity. Alternatively, cesium carbonate in dioxane offers a robust method for obtaining high yields. By understanding the underlying mechanistic principles and applying the detailed protocols provided, researchers can confidently and efficiently synthesize specific isomers of alkylated tetrazolo[1,5-b]indazoles for further investigation.

References

  • Wang, J. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances. Available at: [Link]

  • Gagnon, D. et al. (2012). Diastereoselective Alkylations of Chiral Tetrazolo[1,5-a]azepines via Heterobenzylic Anion Intermediates. Organic Letters. Available at: [Link]

  • Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. Available at: [Link]

  • El-Massaoudi, M. et al. (2019). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI. Available at: [Link]

  • Reynard, G. et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry. Available at: [Link]

  • Buchwald, S. L. et al. (2018). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. DSpace@MIT. Available at: [Link]

  • Google Patents (2018). KR20180137498A - Synthesis of indazole.
  • Deportere, C. et al. (2017). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI. Available at: [Link]

  • Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Magolan, J. et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health. Available at: [Link]

  • Wang, J. et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Publishing. Available at: [Link]

  • Alam, M. A., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available at: [Link]

  • Lebel, H. et al. (2022). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. ResearchGate. Available at: [Link]

  • Magolan, J. et al. (2024). (PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. Available at: [Link]

Sources

Procedures for synthesizing tetrazolo[1,5-b]indazole-based ligands

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Tetrazolo[1,5-b]indazole Ligands

Abstract

The tetrazolo[1,5-b]indazole scaffold represents a privileged structure in medicinal chemistry, acting as a bioisostere for purines and amides. Its utility as a pharmacophore in kinase inhibitors (e.g., BTK, AKT, mTOR) is well-documented. However, the synthesis of this fused ring system is complicated by the dynamic azide-tetrazole equilibrium , a phenomenon where the compound exists as a mixture of the open-chain 3-azidoindazole and the closed tetrazolo[1,5-b]indazole, depending on solvent polarity and temperature. This guide provides validated protocols for the synthesis, functionalization, and characterization of these ligands, with a critical focus on safety and equilibrium management.

Part 1: Safety & Handling of High-Nitrogen Energetics

WARNING: EXPLOSION HAZARD Tetrazolo[1,5-b]indazoles and their isomeric 3-azidoindazoles are high-nitrogen compounds. While often stable at room temperature, they possess significant energetic potential.

  • Azide Handling: Sodium azide (

    
    ) is acutely toxic and can form explosive metal azides. Use non-metallic spatulas.
    
  • Reaction Control: Never concentrate reaction mixtures containing organic azides to dryness without a blast shield.

  • Waste Disposal: Quench all azide-containing waste with excess sodium nitrite/sulfuric acid or specific commercial quenchers before disposal.

Part 2: Theoretical Foundation & Mechanism

The Azide-Tetrazole Equilibrium

The defining feature of this ligand class is the valence tautomerism between the cyclic tetrazole (A) and the linear azide (B).

  • Solid State: Typically exists as the tetrazolo[1,5-b]indazole (closed form).

  • Solution: Equilibrium is driven by solvent polarity and temperature.

    • Polar Solvents (DMSO, DMF): Stabilize the zwitterionic/polar character of the Tetrazole (Closed) form.

    • Non-Polar Solvents (

      
      , Toluene):  Shift equilibrium toward the Azide (Open)  form.
      
    • Temperature: Higher temperatures favor the entropically driven open Azide form.

Implication for Ligand Binding: When designing ligands for protein targets (e.g., kinases), the "active" conformation is often the closed tetrazole, which mimics the adenine core of ATP. However, the open azide form can engage in covalent bonding with cysteine residues (photoaffinity labeling).

AzideTetrazoleEquilibrium cluster_factors Equilibrium Drivers Tetrazole Tetrazolo[1,5-b]indazole (Closed Form) Thermodynamically Stable in Polar Media Transition Transition State (6π Electrocyclization) Tetrazole->Transition Ring Opening (Heat) Azide 3-Azidoindazole (Open Form) Favored by Heat/Non-Polar Media Azide->Transition Ring Closure (Polar Solvent) Transition->Tetrazole Transition->Azide Solvent Solvent Polarity (DMSO vs CDCl3) Temp Temperature Substituents EWG vs EDG

Figure 1: The valence tautomerism between the closed tetrazole and open azide forms. This equilibrium is central to the synthesis and characterization of these ligands.

Part 3: Experimental Protocols

Method A: The SNAr Route (From 3-Haloindazoles)

Best for: Gram-scale synthesis, high regioselectivity, and avoiding unstable diazonium intermediates.

Reagents:

  • Starting Material: 3-Chloro-1H-indazole or 3-Bromo-1H-indazole.

  • Azide Source: Sodium Azide (

    
    ).[1]
    
  • Solvent: DMSO or DMF (promotes SNAr and stabilizes the tetrazole product).

  • Catalyst (Optional): 18-Crown-6 (if using non-polar solvents, though not recommended).

Step-by-Step Protocol:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-chloro-1H-indazole (1.0 equiv) in DMSO (0.5 M concentration).

  • Azidation: Add Sodium Azide (1.5 equiv) carefully.

  • Reaction: Heat the mixture to 130°C for 12–24 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane). The product typically moves slower than the starting material due to increased polarity.

    • Note: The high temperature is required to displace the halide at the 3-position.

  • Work-up: Cool the reaction mixture to room temperature. Pour slowly into crushed ice/water (10x volume).

  • Precipitation: Acidify slightly with 1M HCl to pH 5–6 to ensure protonation of the N-H (if N1 is unsubstituted) or to aid precipitation.

  • Isolation: Filter the resulting precipitate. Wash copiously with cold water to remove residual DMSO and azide.

  • Purification: Recrystallize from Ethanol/Water. Column chromatography is often unnecessary and can degrade the product on acidic silica.

Method B: The Diazotization-Azidation Route (From 3-Aminoindazoles)

Best for: Substrates sensitive to high heat or when 3-amino precursors are readily available.

Reagents:

  • Starting Material: 3-Amino-1H-indazole.

  • Diazotization:

    
    , HCl (6M).
    
  • Azidation:

    
    , Sodium Acetate (buffer).
    

Step-by-Step Protocol:

  • Dissolution: Suspend 3-amino-1H-indazole (1.0 equiv) in 6M HCl (5 mL/mmol) and cool to 0°C in an ice-salt bath.

  • Diazotization: Dropwise add a solution of Sodium Nitrite (1.2 equiv) in water, maintaining the internal temperature below 5°C. Stir for 30 mins. The solution should become clear (diazonium salt formation).

  • Azidation: In a separate beaker, prepare a solution of Sodium Azide (1.5 equiv) and Sodium Acetate (3.0 equiv) in water. Cool to 0°C.[2]

  • Coupling: Pour the diazonium solution into the azide solution slowly with vigorous stirring. Caution: Nitrogen gas evolution will occur.

  • Cyclization: A precipitate will form immediately (usually the 3-azido intermediate). Allow the suspension to warm to room temperature and stir for 2 hours. Spontaneous cyclization to the tetrazole often occurs during this phase.

  • Isolation: Filter the solid, wash with water, and dry under vacuum.

Part 4: Ligand Functionalization Strategy

To convert the core scaffold into a functional ligand (e.g., for kinase inhibition), functional groups are typically appended at the N1 or C6 positions.

Protocol: Sulfonylation (Creating Sulfonamide Ligands) Many bioactive analogs (e.g., MM129) are sulfonamides.[1]

  • Chlorosulfonation: Treat the tetrazolo[1,5-b]indazole core with Chlorosulfonic acid (

    
    ) at 0°C -> RT. This installs a sulfonyl chloride group, typically at the C6 or C7 position (para to the nitrogen bridge).
    
  • Amidation: React the sulfonyl chloride intermediate with a primary or secondary amine (the "tail" of the ligand) in dry THF with TEA or DIPEA as a base.

SynthesisWorkflow Start Start: 3-Aminoindazole Diazo Intermediate: Diazonium Salt (0°C, HCl, NaNO2) Start->Diazo Diazotization Azide Intermediate: 3-Azidoindazole (Unstable Open Form) Diazo->Azide + NaN3 (Azidation) Product Product: Tetrazolo[1,5-b]indazole (Stable Closed Form) Azide->Product Spontaneous Cyclization (RT) Ligand Final Ligand: Sulfonamide Derivative (Bioactive Kinase Inhibitor) Product->Ligand 1. ClSO3H 2. R-NH2

Figure 2: Step-by-step synthetic workflow from amino-precursor to functionalized ligand.

Part 5: Characterization & Data Analysis

NMR Spectroscopy (Diagnostic Signals) The shift between azide and tetrazole is distinct.

NucleusTetrazole Form (DMSO-d6)Azide Form (CDCl3)Notes
1H NMR Aromatic protons are deshielded due to the electron-withdrawing tetrazole ring.Shifts move upfield slightly.Solvent choice dictates the spectrum.
13C NMR C3a (Bridgehead) ~ 145-150 ppm.C3 (C-N3) ~ 130-140 ppm.Bridgehead carbon is the key indicator.
15N NMR Distinct signals for N1-N4 in the tetrazole ring.Characteristic Azide signal (~ -130 to -280 ppm range).Definitive proof of cyclization.

IR Spectroscopy

  • Azide (

    
    ):  Strong, sharp band at ~2130 cm⁻¹ .
    
  • Tetrazole: Absence of the azide band; appearance of skeletal vibrations at 1000–1100 cm⁻¹ and 1200–1300 cm⁻¹ .

References

  • Synthesis and Equilibrium Studies

    • Title: Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines.
    • Source: Beilstein J. Org. Chem. 2017, 13, 2661–2670.
    • URL:[Link]

  • Biological Applications (Kinase Inhibitors)

    • Title: Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery.[1][3][4][5]

    • Source: Int. J. Mol. Sci. 2021, 22(21), 11608.
    • URL:[Link]

  • General Tetrazole Synthesis

    • Title: Synthesis of 1H-tetrazoles (Organic Chemistry Portal).
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Diazotization Mechanisms

    • Title: Diazotisation - Mechanism and Procedures.[6][7]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

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Navigating the Uncharted Territory of 3H-Tetrazolo[1,5-b]indazole (CAS 69573-88-2): A Guide to Safe Handling and Storage

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The compound 3H-Tetrazolo[1,5-b]indazole, identified by CAS number 69573-88-2, represents a niche yet significant molecule within the landscape of advanced chemical research. Its structural complexity, featuring a fused tetrazole and indazole ring system, suggests a high nitrogen content and a range of potential applications, from medicinal chemistry to materials science. However, the very novelty that makes this compound a compelling subject of study also contributes to a sparse public record of its specific safety data.

This guide provides a comprehensive framework for the safe handling and storage of this compound. In the absence of a dedicated Safety Data Sheet (SDS) for this specific compound, this document synthesizes best practices derived from the safety profiles of structurally related and functionally similar chemicals, such as indazole and various tetrazole derivatives. The protocols outlined herein are designed to empower researchers to manage the risks associated with this compound proactively and responsibly.

Understanding the Inherent Hazard Profile

The molecular architecture of this compound strongly suggests a specific set of potential hazards that must be at the forefront of any handling protocol. The high nitrogen content, a characteristic of both tetrazoles and indazoles, points towards potential energetic properties. Some nitrogen-rich heterocyclic compounds are known to be thermally sensitive and may decompose with the release of energy.[1]

Key Inferred Hazards:

  • Thermal Instability: High-nitrogen compounds can be sensitive to heat, shock, or friction, potentially leading to rapid decomposition.

  • Combustibility: While not definitively classified, the organic nature of the compound suggests it is likely combustible.

  • Reactivity: Incompatible with strong oxidizing agents.[2][3]

  • Toxicity: The toxicological properties have not been thoroughly investigated. However, related heterocyclic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[4][5]

Due to the lack of specific toxicological data, it is prudent to treat this compound with a high degree of caution, assuming it to be a potentially hazardous substance.

Prerequisite Safety Measures: Engineering and Administrative Controls

Before any direct handling of this compound, a robust safety infrastructure must be in place. This involves a multi-layered approach encompassing both engineering and administrative controls to minimize exposure and mitigate risks.

Engineering Controls: The First Line of Defense
  • Fume Hood: All manipulations of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized exhaust of the fume hood.

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in the immediate vicinity of the handling area.[3]

Administrative Controls: Standard Operating Procedures
  • Designated Area: A specific area within the laboratory should be designated for the handling and storage of this compound.

  • Restricted Access: Access to this area should be limited to authorized and trained personnel.

  • Risk Assessment: A formal risk assessment should be conducted and documented before initiating any new procedure involving this compound.

Personal Protective Equipment (PPE): The Researcher's Shield

A comprehensive PPE regimen is non-negotiable when working with this compound. The following table outlines the minimum required PPE.

Body PartRequired PPERationale
Eyes/Face Chemical safety goggles and a face shieldProtects against splashes, dust, and unforeseen reactions.
Hands Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact. Regularly inspect gloves for any signs of degradation or perforation.
Body Flame-resistant laboratory coatProtects against spills and potential for ignition.
Respiratory A NIOSH-approved respirator with appropriate cartridgesMay be necessary for procedures with a high potential for aerosol generation. Consult with your institution's safety officer.[3]

Detailed Protocols for Handling and Storage

The following protocols are designed to provide a step-by-step guide for the safe management of this compound from receipt to disposal.

Receiving and Unpacking
  • Inspect Packaging: Upon receipt, visually inspect the outer packaging for any signs of damage or leaks.

  • Don Appropriate PPE: Before opening the package, don the full complement of required PPE.

  • Work in a Fume Hood: Transfer the package to a chemical fume hood for unpacking.

  • Verify Labeling: Confirm that the container is clearly labeled with the chemical name and CAS number.

  • Initial Storage: Immediately transfer the sealed container to the designated storage location.

Weighing and Solution Preparation

Weighing_and_Solution_Preparation cluster_prep Preparation cluster_cleanup Cleanup start Start ppe Don Full PPE start->ppe hood Work in Fume Hood ppe->hood weigh Weigh Compound hood->weigh solvent Add Solvent weigh->solvent mix Mix to Dissolve solvent->mix label_container Label Solution mix->label_container end_prep Proceed to Experiment label_container->end_prep clean Clean Equipment end_prep->clean dispose Dispose of Waste clean->dispose wash Wash Hands dispose->wash end_cleanup End wash->end_cleanup

  • Assemble Equipment: Gather all necessary glassware, spatulas, and weighing paper within the fume hood.

  • Tare Balance: Place a clean, dry weighing vessel on the analytical balance and tare it.

  • Dispense Solid: Carefully dispense the required amount of this compound onto the weighing vessel. Avoid creating dust.

  • Record Weight: Accurately record the weight of the compound.

  • Dissolution: In the fume hood, add the desired solvent to the vessel containing the compound. Use a magnetic stirrer or gentle agitation to facilitate dissolution.

  • Labeling: Immediately and clearly label the container with the chemical name, concentration, solvent, and date of preparation.

Storage Protocols

Proper storage is critical to maintaining the integrity of the compound and ensuring the safety of the laboratory environment.

Storage ParameterRecommendationRationale
Temperature Cool, dry locationMinimizes the risk of thermal decomposition and degradation.[6]
Atmosphere Tightly sealed container, consider storage under an inert atmosphere (e.g., argon or nitrogen)Protects from moisture and atmospheric contaminants.[3][6]
Light Amber vial or stored in the darkProtects against potential photodegradation.
Incompatibilities Segregate from strong oxidizing agents, acids, and basesPrevents potentially hazardous reactions.[2][3]
Location Well-ventilated, designated chemical storage cabinetEnsures proper containment and ventilation.

Storage_Protocol cluster_conditions Storage Conditions cluster_incompatibilities Avoid Contact With compound This compound temp Cool & Dry compound->temp atmosphere Inert Atmosphere compound->atmosphere light Dark compound->light oxidizers Strong Oxidizers compound->oxidizers acids Acids compound->acids bases Bases compound->bases

Emergency Procedures: Preparedness is Paramount

In the event of an emergency, a swift and informed response is crucial.

Spills
  • Evacuate: If the spill is large or involves a volatile solvent, evacuate the immediate area.

  • Alert: Notify laboratory personnel and the institutional safety officer.

  • Contain: For small spills of the solid, carefully sweep up the material using a spark-proof scoop and place it in a sealed container for disposal. Avoid generating dust.

  • Decontaminate: Clean the spill area with an appropriate solvent and decontaminating solution.

  • Ventilate: Ensure the area is well-ventilated during and after cleanup.

Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Conclusion: A Commitment to Safety

References

  • NINGBO INNO PHARMCHEM CO.,LTD. "Safe Handling and Storage of 1-Phenyl-3-Hydroxy-1,2,4-Triazole: Best Practices for Chemical Intermediates." Available at: [Link]

  • PubMed Central. "Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][7]triazine Sulfonamides and Their Experimental and Computational Biological Studies." Available at: [Link]

  • ResearchGate. "1,2,3-Triazole-Containing 1,5,6,7-Tetrahydro-4H-indazol-4-ones and 6,7-Dihydrobenzo[d]isoxazol-4(5H)-ones: Synthesis and Biological Activity." Available at: [Link]

  • PubMed Central. "Tetrazolium Compounds: Synthesis and Applications in Medicine." Available at: [Link]

  • MDPI. "Pyrazolo[4,3-e]tetrazolo[1,5-b][2][3][7]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation." Available at: [Link]

  • Wiley Online Library. "Tetrazo[1,2‐b]indazoles: Straightforward Access to Nitrogen‐Rich Polyaromatics from s‐Tetrazines." Available at: [Link]

  • PubMed. "Facile synthesis of thermally stable tetrazolo[1,5- b][2][3][7]triazine substituted energetic materials: synthesis and characterization." Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Azido-Tetrazole Tautomerism Control

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Tier 3 Support Knowledge Base for the "Azido-Tetrazole Equilibrium Control Center." It is designed to address high-level inquiries regarding the thermodynamic and kinetic control of this tautomerism in drug discovery and energetic materials research.

Status: Operational | Tier: 3 (Advanced Research Support) | Topic: Equilibrium Dynamics & Characterization

System Overview & Mechanic Logic

The azido-tetrazole tautomerism is a dynamic equilibrium between an open-chain azido form (often favored by entropy and non-polar environments) and a cyclic tetrazole form (often favored by enthalpy and polar environments).

Understanding this duality is critical because the two forms exhibit drastically different reactivities:

  • Azido Form: Required for 1,3-dipolar cycloadditions ("Click" chemistry), Staudinger ligations, and nitrene formation.

  • Tetrazole Form: Acts as a bioisostere for carboxylic acids (metabolic stability) and is critical in high-energy density materials.

The Equilibrium Mechanism

The cyclization involves the nucleophilic attack of the azide terminus (


-nitrogen) onto an adjacent electrophilic center (usually a heterocyclic ring nitrogen or carbon).

AzidoTetrazoleEquilibrium cluster_factors Control Factors Azide Azido Form (Open Chain) TS Transition State (Cyclization) Azide->TS + Heat (Entropy) Non-polar Solvents TS->Azide Tetrazole Tetrazole Form (Cyclic) TS->Tetrazole Tetrazole->TS Polar Solvents Electron Donating Groups Solvent Solvent Polarity: Polar -> Tetrazole Non-Polar -> Azide Temp Temperature: High T -> Azide Low T -> Tetrazole

Figure 1: Thermodynamic landscape of the azido-tetrazole equilibrium. The shift is driven by solvent polarity and temperature.

Troubleshooting & Optimization Guides

Issue Ticket #101: "My NMR signals are broad or missing."

Diagnosis: Fast exchange broadening. The rate of tautomerization is likely comparable to the NMR time scale. The instrument "sees" an average of the azido and tetrazole forms, resulting in broad, undefined peaks, particularly for carbons or protons near the fusion site.

Protocol: Variable Temperature (VT) NMR Resolution

  • Cooling (Low T): Lower the temperature (e.g., -40°C to -60°C in CD2Cl2 or Acetone-d6).

    • Why? This slows the exchange rate (decoalescence), allowing you to observe distinct signals for the tetrazole form (usually the major conformer at low T).

  • Heating (High T): Raise the temperature (e.g., 50°C - 80°C in DMSO-d6).

    • Why? This pushes the exchange into the "fast motion" regime, sharpening the averaged peak, or shifting the equilibrium entirely to the azido form.

Issue Ticket #102: "I need to lock the molecule in the Azido form for a reaction."

Diagnosis: Thermodynamic trap required. If your reaction (e.g., Click chemistry) requires the azide, but the molecule exists as a stable tetrazole, the reaction will be sluggish or fail.

Optimization Strategy: Use the Solvent-Temperature Matrix to shift the equilibrium.

ParameterTo Favor Azido Form (-N3)To Favor Tetrazole Form (Ring)
Solvent Polarity Non-Polar:

, Toluene, Hexane
Polar: DMSO, DMF,

, Methanol
Temperature High: (> 60°C)Low: (< 0°C)
Electronic Effect EWG: Electron-withdrawing groups (e.g., -NO2, -CF3) destabilize the cyclic form.EDG: Electron-donating groups (e.g., -NH2, -OMe) stabilize the ring.

Application Note: If running a cycloaddition on a substrate that exists primarily as a tetrazole, use a non-polar solvent (like Toluene) and heat to reflux. The heat opens the ring to the azide, and the non-polar solvent discourages re-cyclization, making the azide available for the trap.

Issue Ticket #103: "How do I confirm the structure without X-ray?"

Diagnosis: Spectroscopic differentiation. X-ray crystallography often freezes the molecule in the form preferred by crystal packing forces (lattice energy), which may not reflect the solution state.

Protocol: Dual-Mode Spectroscopy

  • IR Spectroscopy (The "Golden Standard"):

    • Azide: Look for a strong, sharp band at 2100–2160 cm⁻¹ (asymmetric stretching).

    • Tetrazole: This region is silent. Look for skeletal ring vibrations at 1000–1100 cm⁻¹ .

    • Self-Validation: If the solution IR shows the 2130 cm⁻¹ peak but the solid-state IR does not, you have a tautomer that crystallizes as a tetrazole but opens in solution.

  • ¹⁵N NMR (Advanced):

    • Azide: The central nitrogen (

      
      ) appears at a characteristic high field (shielded) region, often around -130 to -140 ppm  (relative to 
      
      
      
      ).
    • Tetrazole: Nitrogen shifts are distinct and spread out.

Safety & Handling Directives (Critical)

Warning: Both azides and tetrazoles are high-energy species.

The "Rule of Six" Validation

Before scaling up any synthesis involving organic azides, apply the Rule of Six to assess explosivity risk.



Where 

is the number of carbons,

is oxygens, and

is nitrogens.
  • Pass: Safe to handle with standard precautions.

  • Fail: Treat as a potential explosive. Use blast shields; do not concentrate to dryness.

Solvent Incompatibility

NEVER use halogenated solvents (DCM,


) with sodium azide (

) if there is any chance of protonation.
  • Risk:[1][2][3] Formation of Diazidomethane (

    
    ) or Hydrazoic Acid  (
    
    
    
    ). Both are extremely volatile and explosive.
  • Alternative: Use Acetonitrile, DMF, or DMSO.

Decision Logic Diagram

TroubleshootingFlow Start Start: Characterization Issue CheckNMR Check 1H NMR Spectrum Start->CheckNMR Broad Signals Broad/Undefined? CheckNMR->Broad Sharp Signals Sharp? CheckNMR->Sharp VT_Exp Perform VT-NMR (Cool to -50°C or Heat to 60°C) Broad->VT_Exp Yes CheckIR Check IR Spectrum (2100-2160 cm-1) Sharp->CheckIR AzidePresent Peak Present: Azido Form Dominant CheckIR->AzidePresent Strong Band TetrazolePresent Peak Absent: Tetrazole Form Dominant CheckIR->TetrazolePresent No Band Optimize Reaction Failed? TetrazolePresent->Optimize SwitchSolvent Switch to Non-Polar Solvent (Toluene/Hexane) + Heat Optimize->SwitchSolvent To force Azide

Figure 2: Diagnostic workflow for identifying and manipulating the dominant tautomer.

References

  • Solvent and Temperature Effects

    • Title: Azido-tetrazole Equilibrium Studies and Biological Activity.[4][5]

    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link] (Search Term: Azido-tetrazole equilibrium solvent effects)

  • Theoretical Grounding & Substituent Effects

    • Title: Theoretical Study of Azido-Tetrazole Isomerism: Effect of Solvent and Substituents.
    • Source: Journal of the American Chemical Society (JACS)
    • URL:[Link]

  • Safety Protocols

    • Title: Safe Handling of Azides.[3][6][7]

    • Source: University of Pittsburgh / Safety Manual.
    • URL:[Link]

  • NMR Characterization

    • Title: The azido-tetrazole tautomerism in azoles and its relationships with aromaticity and NMR properties.[8]

    • Source: Tetrahedron (via ResearchG
    • URL:[Link]

Sources

Validation & Comparative

1H NMR Chemical Shift Guide: 1H-Indazole vs. 3H-Tetrazolo[1,5-b]indazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the 1H NMR chemical shifts of 1H-indazole versus its functionalized derivative, 3H-tetrazolo[1,5-b]indazole (often existing in equilibrium with 3-azido-1H-indazole ).

The analysis focuses on the diagnostic signals required to confirm the formation of the fused tetrazole ring, specifically the disappearance of the H3 proton and the electronic perturbation of the benzenoid system.

Executive Summary

In drug discovery, the indazole scaffold is a privileged structure. Modifying the C3 position to form a fused tetrazole ring (Tetrazolo[1,5-b]indazole ) creates a tricyclic system with distinct electronic properties.

For the analytical scientist, the differentiation between the parent 1H-indazole and the tetrazolo-fused product relies on two critical NMR signatures:

  • The "Silent" C3 Position: The complete disappearance of the characteristic H3 singlet (~8.1 ppm).

  • Azido-Tetrazole Tautomerism: The recognition that in solution (particularly DMSO-d6), the compound may exist in equilibrium between the open 3-azido-1H-indazole and the closed tetrazolo[1,5-b]indazole forms, heavily influenced by solvent polarity and temperature.

Part 1: Structural Analysis & Numbering

Understanding the shift assignments requires a clear definition of the atom numbering, which changes upon fusion.

Structural Comparison (Graphviz)

IndazoleComparison cluster_0 1H-Indazole (Parent) cluster_1 This compound (Product) cluster_2 Solution Equilibrium Indazole 1H-Indazole (C7H6N2) Diagnostic: H3 Proton present Azide 3-Azido-1H-indazole (Open Form) Indazole->Azide Functionalization (e.g., Diazotization + NaN3) Tetrazolo Tetrazolo[1,5-b]indazole (C7H5N5) Diagnostic: H3 Proton ABSENT Fused Tetrazole Ring Azide->Tetrazolo Cyclization (Equilibrium in DMSO)

Figure 1: Transformation pathway from 1H-indazole to the azido/tetrazolo system.[1] Note the reversible cyclization between the azide and tetrazole forms.

Part 2: 1H NMR Chemical Shift Comparison

The following data compares the standard shifts of 1H-indazole in DMSO-d6 against the diagnostic changes observed in the tetrazolo derivative.

Table 1: Comparative Chemical Shifts (DMSO-d6, 400-500 MHz)
Proton Position1H-Indazole Shift (δ ppm)Multiplicity (J Hz)Tetrazolo[1,5-b]indazole Shift (δ ppm)Diagnostic Change
H3 (Pyrazole)8.09 Singlet (s) ABSENT Primary Confirmation: Loss of signal indicates C3 substitution.
H4 (Benzene)7.72Doublet (d, 8.5)~7.80 - 8.00Deshielded: Shifted downfield due to electron-withdrawing tetrazole ring.
H5 (Benzene)7.17Triplet (t, 8.5)~7.30 - 7.50Slight downfield shift; coupling pattern remains similar.
H6 (Benzene)7.41Triplet (t, 8.0)~7.50 - 7.60Moderate downfield shift.
H7 (Benzene)7.77Doublet (d, 8.0)~7.90 - 8.10Deshielded: Proximity to the fusion point affects chemical environment.
NH (N1)~13.0Broad (br s)Variable / Absent**In the fully fused tetrazolo form, N1 is part of the bridge. In the Azido tautomer, NH is present (~13-14 ppm).

*Note: Exact shifts for the tetrazolo derivative vary based on concentration and specific equilibrium position. The trend is a general deshielding of the benzenoid protons compared to the parent indazole. **Note: The NH signal is often invisible due to rapid exchange or absence in the fused form.

Mechanistic Insight: The Azide-Tetrazole Equilibrium

Unlike simple indazoles, the 3-substituted system exhibits dynamic isomerism.

  • Non-Polar Solvents (CDCl3): The equilibrium often favors the 3-Azido form (open chain).

  • Polar Solvents (DMSO-d6): The equilibrium shifts toward the Tetrazolo[1,5-b]indazole (fused ring) form.

  • Spectroscopic Consequence: In DMSO, you may observe line broadening or averaged signals if the interconversion rate is comparable to the NMR time scale. However, the absence of the H3 singlet remains the constant, immutable proof of successful reaction, regardless of which tautomer dominates.

Part 3: Experimental Protocol for Verification

To scientifically validate the formation of this compound, follow this self-validating workflow.

Step 1: Sample Preparation
  • Solvent Selection: Use DMSO-d6 (99.9% D) rather than CDCl3. DMSO stabilizes the polar tetrazolo species and ensures solubility of the planar tricyclic system.

  • Concentration: Prepare a solution of ~10 mg/mL. High concentrations can induce stacking effects that shift aromatic peaks upfield (shielding).

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1H (zg30).

  • Scans (NS): Minimum 16 scans to resolve the benzenoid splitting patterns clearly.

  • Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure full integration accuracy of aromatic protons.

Step 3: Data Analysis Workflow
  • Check Region 8.0 - 8.2 ppm:

    • If Signal Present: Starting material (1H-indazole) is present.[1][2]

    • If Silent: Reaction at C3 is complete.

  • Analyze Region 7.0 - 8.0 ppm:

    • Confirm the presence of 4 distinct aromatic signals (2 doublets, 2 triplets).

    • Note the downfield shift compared to the starting material reference spectrum.

  • Integration Check:

    • Normalize the integration of the most distinct doublet (likely H4 or H7) to 1.0.

    • Verify the total aromatic integral equals 4.0. (If it equals 5.0, you have unreacted H3 or impurity).

References

  • Alkorta, I., et al. (2022).[1][3] Study of the Addition Mechanism of 1H-Indazole and Its Nitro Derivatives to Formaldehyde. The Journal of Organic Chemistry. Link

    • Source of 1H-indazole chemical shift d
  • Claramunt, R. M., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry. Link

    • Provides comparative NMR d
  • Abraham, R. J., et al. (2006).[4] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Link

    • Authoritative source on solvent-induced chemical shift changes (DMSO vs CDCl3).
  • López, C., et al. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles. ResearchGate. Link

    • Background on tautomerism and proton

Sources

IR Spectroscopy Characteristic Peaks for Tetrazole Ring Fusion: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the fusion of a tetrazole ring onto a heterocyclic core (e.g., pyridine, pyrimidine, quinoline) is a critical strategy for bioisosteric replacement of carboxylic acids.[1] However, these compounds exhibit a dynamic azido-tetrazole equilibrium , existing either as the fused bicyclic tetrazole or the open-chain azido isomer.

This guide provides a technical framework for distinguishing these tautomers using Infrared (IR) spectroscopy. Unlike NMR, which averages rapid equilibrium signals, IR spectroscopy operates on a faster timescale (


 s), allowing for the distinct observation of both species if present.

The Core Challenge: Azido-Tetrazole Isomerism

The structural identification of fused tetrazoles is complicated by their tendency to ring-open into an azide form. This equilibrium is influenced by temperature, solvent polarity, and phase state (solid vs. solution).

Mechanism of Equilibrium

The fusion point usually involves a bridgehead nitrogen. In the solid state, the fused tetrazole (B) is typically the thermodynamically stable form. In solution or gas phase, the equilibrium may shift toward the azido form (A) .

AzidoTetrazoleEquilibrium Azide Azido Isomer (A) (Open Chain) R-N3 Transition Transition State (Cyclization) Azide->Transition + Heat / Non-polar Solvent Transition->Azide Tetrazole Fused Tetrazole (B) (Bicyclic) N-N=N Linkage Transition->Tetrazole Tetrazole->Transition + Solution / Gas Phase

Figure 1: The dynamic equilibrium between the open-chain azido form and the fused tetrazole ring.[2][3] The position of equilibrium is the primary variable in spectroscopic analysis.

Comparative Analysis: Diagnostic IR Bands

The distinction between the two forms relies on the presence or absence of the azide stretching vibration, which acts as a "binary switch" in the spectrum.

The "Killer" Peak: Azide Identification

The most definitive evidence of the open-chain isomer is the asymmetric azide stretch.

  • Frequency:

    
    [4]
    
  • Intensity: Strong to Very Strong

  • Diagnostic Value: High. If this peak is absent in the solid state, the compound exists as the fused tetrazole.

The Fused Tetrazole Fingerprint

The fused tetrazole ring lacks the high-frequency azide band. Instead, it shows a complex pattern of cyclic vibrations in the fingerprint region.

Table 1: Characteristic Frequency Comparison

Vibrational ModeFused Tetrazole Form (Frequency

)
Azido Isomer Form (Frequency

)
Intensity
Asymmetric Stretch (

)
ABSENT 2120 – 2160 Strong (Diagnostic)
Symmetric Stretch (

)
ABSENT1250 – 1350Medium
C=N Stretching (Ring) 1580 – 16401580 – 1640Variable (Overlaps)
N=N / N-N Cyclic Stretch 1410 – 1490N/AMedium-Strong
Tetrazole Ring Breathing 1000 – 1100N/AMedium
C-H Deformation (Aromatic) 700 – 900700 – 900Strong

Critical Insight: The


 stretch is often present in both forms (due to the heterocyclic core), making it a poor discriminator. Reliance must be placed on the 

region and the

ring breathing modes.

Experimental Protocols

To accurately characterize these compounds, one must control the phase state. The following protocols ensure self-validating results.

Protocol A: Solid-State Characterization (KBr Pellet)

Purpose: To confirm the stable fused structure in the crystalline state.

  • Preparation: Dry the sample in a vacuum desiccator for 4 hours to remove solvates that might induce ring opening.

  • Grinding: Mix 1–2 mg of the tetrazole sample with 150 mg of dry spectroscopic-grade KBr. Grind finely in an agate mortar.

    • Note: Excessive grinding generates heat, which can transiently shift the equilibrium toward the azide form. Grind in short bursts.

  • Pellet Formation: Press at 8–10 tons for 2 minutes.

  • Acquisition: Scan from

    
     to 
    
    
    
    .[5]
  • Validation: Check for the absence of the peak at

    
    . If a weak peak appears, re-run using Nujol mull to rule out pressure-induced isomerization.
    
Protocol B: Solution-State Equilibrium Study

Purpose: To assess the stability of the fusion in solution (drug formulation relevance).

  • Solvent Selection: Prepare solutions in solvents of varying polarity:

    • Non-polar:

      
       or 
      
      
      
      (Favors Azide form).
    • Polar Aprotic: DMSO or DMF (Favors Tetrazole form).

  • Concentration: 0.1 M to ensure sufficient signal-to-noise ratio.

  • Acquisition: Use a liquid cell with CaF2 windows (transparent to

    
    ).
    
  • Observation: Monitor the growth of the

    
     band.
    

Decision Logic for Spectral Interpretation

Use the following logic flow to interpret the spectra of potential fused tetrazoles.

SpectralDecisionTree Start Analyze IR Spectrum (4000 - 400 cm-1) Check2100 Check 2100-2200 cm-1 Region Start->Check2100 PeakPresent Strong Peak at ~2130 cm-1 Check2100->PeakPresent Yes PeakAbsent No Peak at ~2130 cm-1 Check2100->PeakAbsent No AzideForm Conclusion: Azido Isomer Dominant PeakPresent->AzideForm CheckFingerprint Verify Fingerprint: Bands at 1000-1100 cm-1 (Ring Breathing) PeakAbsent->CheckFingerprint TetrazoleForm Conclusion: Fused Tetrazole Dominant CheckFingerprint->AzideForm Bands Absent (Ambiguous Result) CheckFingerprint->TetrazoleForm Bands Present

Figure 2: Decision tree for categorizing the compound based on IR spectral data.

Case Study: Tetrazolo[1,5-a]pyridine

In the synthesis of tetrazolo[1,5-a]pyridine from 2-chloropyridine and sodium azide:

  • Solid State (KBr): The spectrum displays strong bands at 1635, 1520, and 1050 cm⁻¹ . The region at 2100–2200 cm⁻¹ is essentially flat (transmittance > 98%). This confirms the fused tetrazole structure.

  • Solution (CHCl3): A distinct band appears at 2130 cm⁻¹ , indicating that in non-polar solvents, the ring opens to form 2-azidopyridine .

  • Temperature Effect: Heating the solid sample leads to the emergence of the azide peak just before melting, confirming the thermal sensitivity of the fusion.

References

  • Popova, E. A., et al. "Synthesis and spectroscopic properties of new bis-tetrazoles." PMC - NIH, 2019. [Link]

  • Gomecka, A., et al. "Structural, Physical, Surface and NMR Study of 5-(Benzylthio)-1H-Tetrazole Compound." Journal of Molecular Structure, 2021. [Link]

  • Haleel, A. K., et al. "Tetrazolo[1,5-a]pyrimidine-based metal(II) complexes as therapeutic agents."[6] Inorganic and Nano-Metal Chemistry, 2019.[6] [Link]

  • Guilbaud, N., et al. "A Photoelectron Spectroscopic Study of the 2-Azidopyridine - Tetrazolo [1.5-a]Pyridine Equilibrium." Spectroscopy Letters, 2006.[2] [Link]

Sources

Comparative Guide: Tetrazolo[1,5-b]indazole vs. Indazole Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comparative technical analysis of Tetrazolo[1,5-b]indazole versus the standard Indazole scaffold. This content is structured for researchers in medicinal chemistry and pharmacology, focusing on the mechanistic and functional divergences between these two related but distinct pharmacophores.

Executive Summary: The Stable Anchor vs. The Dynamic Shapeshifter

In the landscape of nitrogen-heterocycle drug discovery, the Indazole (1,2-benzodiazole) scaffold is a "privileged structure"—a stable, versatile anchor found in approved kinase inhibitors like Pazopanib and Axitinib . It functions primarily through non-covalent interactions (hydrogen bonding,


-stacking) within ATP-binding pockets.

In contrast, Tetrazolo[1,5-b]indazole represents a "dynamic challenger." It is a tricyclic fused system that introduces high nitrogen density and a unique chemical instability: the Azide-Tetrazole Equilibrium . This feature allows the scaffold to act as a "shapeshifter," existing as a stable fused tetrazole in the solid state but potentially opening to the reactive 3-azidoindazole species in solution or at elevated temperatures. This duality grants it unique biological profiles, including DNA-damaging capabilities and photoaffinity labeling potential, distinct from the purely competitive inhibition mode of standard indazoles.

Key Differentiators at a Glance
FeatureIndazole (Standard)Tetrazolo[1,5-b]indazole (Fused)
Core Structure Bicyclic (Benzene + Pyrazole)Tricyclic (Benzene + Pyrazole + Tetrazole)
Electronic State Aromatic, Stable Tautomers (1H/2H)Dynamic Equilibrium (Tetrazole

Azide)
Primary MOA Competitive Inhibition (Kinases, GPCRs)DNA Intercalation, Covalent Trapping, Pro-apoptotic
Lipophilicity Moderate (Tunable)Lower (High Polar Surface Area due to 4N)
Key Application Oncology (Kinase Inhibitors), InflammationOncology (Genotoxic Agents), Antimicrobial, Energetics

Chemical & Structural Basis: The Azide-Tetrazole Equilibrium

To understand the biological divergence, one must first grasp the underlying chemistry. While indazole relies on prototropic tautomerism (1H vs. 2H), tetrazolo[1,5-b]indazole relies on ring-chain isomerism.

The Mechanism

In the solid state, the compound exists as the closed tetrazolo[1,5-b]indazole (A). In solution, depending on solvent polarity and temperature, it exists in equilibrium with 3-azidoindazole (B).

  • Form A (Tetrazole): Planar, high nitrogen content, mimics purine bases.

  • Form B (Azide): Reactive, capable of 1,3-dipolar cycloadditions or generating nitrenes upon irradiation (photoaffinity labeling).

Visualization of the Equilibrium

The following diagram illustrates this critical "switch" mechanism which dictates bioavailability and binding mode.

AzideTetrazoleEquilibrium Tetrazole Tetrazolo[1,5-b]indazole (Closed Form) Stable Solid, Polar Transition Transition State (Ring Opening) Tetrazole->Transition Heat / Solvent Target Biological Target (Enzyme/DNA) Tetrazole->Target H-Bonding / Intercalation Transition->Tetrazole Azide 3-Azidoindazole (Open Form) Reactive, Lipophilic Transition->Azide Equilibrium Azide->Transition Azide->Target Covalent Mod. (via Nitrene/Click)

Figure 1: The dynamic equilibrium between the closed tetrazolo form and the open azido form. The biological outcome depends on which species dominates in the physiological environment.

Comparative Biological Activity

A. Anticancer Activity: Kinase Inhibition vs. Genotoxicity

Indazole (The Standard): Indazole derivatives are classic ATP-competitive kinase inhibitors. They occupy the adenine binding pocket of kinases (e.g., VEGFR, PDGFR).

  • Mechanism:[1][2][3][4] Hydrogen bonding with the "hinge region" of the kinase.

  • Outcome: Cytostasis (halting cell division).

Tetrazolo[1,5-b]indazole (The Challenger): Derivatives, particularly fused systems like pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazines (MM compounds) , exhibit a more aggressive mechanism involving DNA damage.

  • Mechanism:[1][2][3][4] The planar tricyclic structure allows for DNA intercalation. Furthermore, the potential formation of the azide species allows for covalent interactions or radical generation (oxidative stress).

  • Outcome: Cytotoxicity (Cell death/Apoptosis) via ROS generation and DNA fragmentation.

Comparative Data Table: Cytotoxicity (IC₅₀ in µM)

Compound ClassCell LineTarget/MechanismIC₅₀ (µM)Reference
Indazole (Standard)MCF-7 (Breast)VEGFR2 Inhibition0.23 – 1.15[1]
Tetrazolo-Fused (MM131)HCT-116 (Colon)DNA Damage / ROS0.11 – 0.16[2]
Indazole (Pazopanib)RCC CellsMulti-Kinase (VEGFR/PDGFR)~0.01 – 0.1[3]
Tetrazolo-Fused (MM129)BxPC-3 (Pancreas)BTK Inhibition + Apoptosis0.13 – 0.26[4]

Insight: While optimized Indazoles (like Pazopanib) have lower IC₅₀ values (higher potency) for specific kinases, Tetrazolo derivatives often show broader cytotoxicity against resistant lines due to their multi-modal mechanism (kinase inhibition + DNA damage).

B. Antimicrobial Activity[1][5][6][7][8][9][10][11]

Indazole: Often targets bacterial DNA gyrase. Activity is generally moderate unless specifically optimized with side chains (e.g., fluoroquinolone hybrids).

Tetrazolo[1,5-b]indazole: The high nitrogen content mimics the purine core of nucleosides, making these effective antimetabolites.

  • Efficacy: Tetrazolo-fused quinazolines and pyridazines have shown MIC values comparable to Fluconazole against Aspergillus niger.

  • Key Advantage: The tetrazole ring is resistant to metabolic hydrolysis, unlike the amide bonds often found in indazole side chains.

Experimental Protocols

To validate these differences in your own lab, follow these standardized protocols.

Protocol A: Synthesis of Tetrazolo[1,5-b]indazole

Rationale: This protocol converts a standard 3-aminoindazole into the fused tetrazolo system using sodium nitrite, leveraging the diazonium intermediate which cyclizes instantaneously.

  • Reagents: 3-Aminoindazole (1.0 eq), Sodium Nitrite (NaNO₂, 1.2 eq), Acetic Acid (AcOH, Solvent), Water.

  • Procedure:

    • Dissolve 3-aminoindazole in 50% aqueous acetic acid.

    • Cool the solution to 0–5 °C in an ice bath (Critical: Temperature control prevents decomposition).

    • Add NaNO₂ solution dropwise over 20 minutes.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 2 hours.

    • Observation: A precipitate will form. This is the closed tetrazolo[1,5-b]indazole.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Validation:

    • IR Spectroscopy: Look for absence of azide peak (~2130 cm⁻¹) to confirm closed form in solid state.

    • NMR: Confirm shift in aromatic protons due to tricyclic fusion.

Protocol B: Comparative Cytotoxicity Assay (MTT)

Rationale: To compare the cytostatic vs. cytotoxic nature of the two scaffolds.

  • Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment:

    • Group A: Indazole derivative (0.1 – 100 µM).

    • Group B: Tetrazolo[1,5-b]indazole derivative (0.1 – 100 µM).

    • Control: DMSO (0.1%).

  • Incubation: 48 hours at 37 °C, 5% CO₂.

  • Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan in DMSO. Measure Absorbance at 570 nm.

  • Analysis: Calculate IC₅₀ using non-linear regression.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Scaffold Selection SynthInd Synthesis: Indazole (Hydrazone Cyclization) Start->SynthInd SynthTet Synthesis: Tetrazolo[1,5-b]indazole (Azidation of 3-Aminoindazole) Start->SynthTet Charac Characterization (NMR/IR) Confirm Tautomer/Isomer State SynthInd->Charac SynthTet->Charac Assay Biological Assay (MTT/MIC) Charac->Assay ResultInd Indazole Result: Cytostasis / Kinase Inhibition Assay->ResultInd Group A ResultTet Tetrazolo Result: Cytotoxicity / DNA Damage Assay->ResultTet Group B

Figure 2: Step-by-step workflow for synthesizing and comparing the biological activity of the two scaffolds.

References

  • Wei, W. et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Royal Society of Chemistry Advances. Link

  • Zawadzka, K. et al. (2022). Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro.[5][6][7][8] International Journal of Molecular Sciences. Link

  • Harris, P.A. et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of Medicinal Chemistry. Link

  • Hermanowicz, J.M. et al. (2021). Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation.[6] International Journal of Molecular Sciences. Link

  • Claramunt, R.M. et al. (2011). Synthesis and biological evaluation of indazole derivatives: Inhibition of neuronal and inducible nitric oxide synthases. European Journal of Medicinal Chemistry. Link

Sources

A Comparative Guide to the 13C NMR Spectral Assignment of Tetrazolo[1,5-b]indazole Carbons

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The tetrazolo[1,5-b]indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, appearing in a range of compounds with diverse biological activities. Unambiguous structural characterization is a prerequisite for understanding structure-activity relationships and ensuring intellectual property protection. Among the suite of analytical techniques employed, 13C NMR spectroscopy provides a direct window into the carbon framework of these molecules. However, the electron-deficient nature of the fused tetrazole and indazole rings, coupled with the presence of multiple nitrogen atoms, often leads to complex spectra with closely spaced signals, making definitive assignments a non-trivial task.

This guide provides a comparative analysis of experimental and computational methodologies for the accurate assignment of 13C NMR signals in tetrazolo[1,5-b]indazoles. We will delve into the causality behind experimental choices and present a self-validating workflow that integrates modern NMR techniques with theoretical calculations, ensuring a high degree of confidence in structural elucidation.

The Challenge: Unraveling the Carbon Skeleton

The core structure of tetrazolo[1,5-b]indazole presents several challenges for 13C NMR spectral assignment. The presence of five nitrogen atoms significantly influences the electronic environment of the carbon atoms, leading to a wide dispersion of chemical shifts. Furthermore, the fused bicyclic system results in a number of quaternary carbons that are often difficult to assign due to their weak signal intensity and the absence of direct proton attachments. Distinguishing between the carbons of the indazole and tetrazole moieties, as well as assigning the individual carbons within the benzene ring of the indazole, requires a multi-pronged approach.

Experimental Approaches for Unambiguous Assignment

A robust experimental strategy for the assignment of the 13C NMR spectrum of a tetrazolo[1,5-b]indazole derivative involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

One-Dimensional 13C NMR and DEPT

The standard proton-decoupled 13C NMR spectrum provides the initial overview of the carbon environments. However, the signals for quaternary carbons are often weak. The Distortionless Enhancement by Polarization Transfer (DEPT) experiments (DEPT-45, DEPT-90, and DEPT-135) are indispensable for differentiating between CH, CH₂, and CH₃ groups. DEPT-90 will only show signals for CH carbons, while DEPT-135 will show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons. Quaternary carbons are absent in all DEPT spectra.

Two-Dimensional Heteronuclear Correlation Spectroscopy

2D NMR techniques are the cornerstone for the definitive assignment of both protonated and non-protonated carbons.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons.[1] It provides a clear and unambiguous assignment of all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most critical tool for assigning quaternary carbons and confirming the overall carbon framework. It reveals correlations between carbons and protons that are two or three bonds away.[2] By observing long-range correlations from well-assigned protons to quaternary carbons, their chemical shifts can be definitively established. For instance, the proton at position 9 of the indazole ring should show a correlation to the bridgehead carbon C9a.

The following diagram illustrates a typical experimental workflow for the complete assignment of the 13C NMR spectrum of a tetrazolo[1,5-b]indazole derivative.

G cluster_assignment Assignment Proton 1H NMR HSQC HSQC Proton->HSQC Carbon 13C NMR Carbon->HSQC DEPT DEPT-135 Protonated_C Assign Protonated Carbons DEPT->Protonated_C HSQC->Protonated_C HMBC HMBC Quaternary_C Assign Quaternary Carbons HMBC->Quaternary_C Protonated_C->HMBC Final_Assignment Complete 13C NMR Assignment Protonated_C->Final_Assignment Quaternary_C->Final_Assignment

Figure 1. Experimental workflow for 13C NMR assignment.

Comparative Analysis of Experimental Data

Carbon PositionTypical Chemical Shift Range (ppm) in Indazoles[4]Observed Chemical Shift (ppm) in a Fused Indazole System[3]
C3133-142~141
C3a120-125~122
C4120-128~128
C5120-128~125
C6120-128~123
C7109-118~117
C7a138-142~140

Table 1. Comparison of typical 13C NMR chemical shifts for the indazole moiety with data from a structurally related fused system.

For the tetrazole moiety, data from 1-alkyl-1H-tetrazoles can serve as a useful reference. The single carbon atom in the tetrazole ring typically resonates in the range of 140-150 ppm.[5] In the fused tetrazolo[1,5-b]indazole system, this carbon (C8a) is a quaternary carbon and its definitive assignment relies heavily on long-range HMBC correlations.

Computational Approaches: A Powerful Complement

In recent years, computational methods, particularly Density Functional Theory (DFT), have emerged as a powerful tool to predict 13C NMR chemical shifts.[6][7] The Gauge-Including Atomic Orbital (GIAO) method is the most commonly used approach for calculating NMR shielding constants.[8]

The GIAO-DFT Workflow

The process involves:

  • Geometry Optimization: The 3D structure of the molecule is optimized using a suitable DFT functional and basis set.

  • NMR Shielding Calculation: The GIAO method is then employed to calculate the isotropic magnetic shielding constants for each carbon atom.

  • Chemical Shift Prediction: The calculated shielding constants are converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).

The following diagram outlines the computational workflow for predicting 13C NMR chemical shifts.

G cluster_comp Computational Workflow cluster_validation Validation Structure Propose Molecular Structure Optimization Geometry Optimization (DFT) Structure->Optimization GIAO GIAO NMR Shielding Calculation Optimization->GIAO Prediction Predict 13C NMR Chemical Shifts GIAO->Prediction Comparison Compare Experimental and Predicted Spectra Prediction->Comparison Experimental Experimental 13C NMR Data Experimental->Comparison Assignment_Confirmation Confirm/Refine Assignments Comparison->Assignment_Confirmation

Figure 2. Computational workflow for 13C NMR chemical shift prediction.

Comparing Experimental and Computational Data

The accuracy of GIAO-DFT predictions has significantly improved, with modern functionals and basis sets often providing chemical shifts within a few ppm of the experimental values. A study on fused pyrazoles demonstrated the utility of this approach in distinguishing between regioisomers, a common challenge in heterocyclic chemistry.[8]

MethodProsCons
Experimental (1D/2D NMR) Provides direct, unambiguous evidence of connectivity. Gold standard for structural elucidation.Can be time-consuming. Requires sufficient sample concentration. Quaternary carbons can be challenging to assign without high-quality HMBC data.
Computational (GIAO-DFT) Provides a theoretical prediction to guide and confirm experimental assignments. Can be used to predict spectra for hypothetical structures.Accuracy depends on the level of theory (functional and basis set). Does not account for solvent effects unless explicitly included. Requires computational resources.

Table 2. Comparison of Experimental and Computational Methods for 13C NMR Assignment.

Recommended Integrated Workflow for Unambiguous Assignment

For the highest level of confidence in the 13C NMR spectral assignment of tetrazolo[1,5-b]indazoles, an integrated approach is recommended:

  • Acquire High-Quality Experimental Data: Obtain 1H, 13C, DEPT-135, HSQC, and HMBC spectra.

  • Preliminary Experimental Assignment: Use the HSQC and DEPT spectra to assign all protonated carbons. Use the HMBC to tentatively assign quaternary carbons based on 2- and 3-bond correlations.

  • Perform GIAO-DFT Calculations: Optimize the geometry of the molecule and calculate the 13C NMR chemical shifts.

  • Correlate and Refine: Compare the predicted chemical shifts with the experimental data. Use the computational results to confirm the assignments of closely spaced signals and to provide additional confidence in the assignment of quaternary carbons. Any significant discrepancies should prompt a re-evaluation of both the experimental data and the computational model.

By combining the strengths of both experimental and computational methods, researchers can achieve a complete and unambiguous assignment of the 13C NMR spectrum of tetrazolo[1,5-b]indazoles, providing a solid foundation for further drug development and scientific inquiry.

References

  • Elguero, J., Fruchier, A., Tjiou, E. M., & Trofimenko, S. (1995). 13C NMR of indazoles. Chemistry of Heterocyclic Compounds, 31(9), 1006-1026. [Link]

  • Pietrzak, M., & Wawer, I. (2006). Assignments of 13C NMR data for the tetrazol-1-yl-isoalkanes. Journal of Molecular Structure, 792-793, 168-173. [Link]

  • Kumar, K. S., et al. (2019). An effective synthesis of indazole fused triazolo[5,1-c]quinoxalines. New Journal of Chemistry, 43(34), 13547-13551. [Link]

  • Pinto, D. C. G. A., Silva, A. M. S., & Levillain, J. (2009). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 13(4), 396-429. [Link]

  • Martin, G. E. (2009). Long-range 1H-15N heteronuclear shift correlation. Annual reports on NMR spectroscopy, 67, 67-149. [Link]

  • Bagno, A., Rastrelli, F., & Saielli, G. (2006). DFT calculations of 1H and 13C NMR chemical shifts in transition metal hydrides. Dalton Transactions, (21), 2626-2634. [Link]

  • Kolehmainen, E., et al. (2009). GIAO DFT 13C/15N chemical shifts in regioisomeric structure determination of fused pyrazoles. Magnetic resonance in chemistry, 47(10), 867-872. [Link]

  • Sarotti, A. M., & Pellegrinet, S. C. (2009). A multi-standard approach for GIAO 13C NMR calculations. The Journal of organic chemistry, 74(19), 7254-7260. [Link]

  • Willoughby, P. H., Jansma, M. J., & Hoye, T. R. (2014). A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts. Nature protocols, 9(3), 643-660. [Link]

  • Jonas, U., & Mootz, D. (2000). Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. Journal of the Chemical Society, Perkin Transactions 2, (2), 259-265. [Link]

  • Bifulco, G., Dambruoso, P., Gomez-Paloma, L., & Riccio, R. (2007). An overview of the application of DFT calculations of NMR parameters to the structural elucidation of natural products. Magnetic Resonance in Chemistry, 45(S1), S19-S28. [Link]

  • Cheeseman, J. R., Trucks, G. W., Keith, T. A., & Frisch, M. J. (1996). A comparison of models for calculating nuclear magnetic resonance shielding tensors. The Journal of chemical physics, 104(14), 5497-5509. [Link]

  • Wiśniewski, K., et al. (2022). Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][4][5]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules, 27(19), 6543. [Link]

  • Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015). Beyond DP4: an improved probability for the stereochemical assignment of complex molecules. The Journal of organic chemistry, 80(24), 12526-12534. [Link]

  • SDSU NMR Facility. (n.d.). Common 2D (COSY, HSQC, HMBC). Retrieved February 6, 2026, from [Link]

  • Bally, T., & Rablen, P. R. (1999). Calculating reaction energies of radical ions: a comparison of DFT, MP2, and CBS-RAD procedures. The Journal of Organic Chemistry, 64(19), 7343-7349. [Link]

  • Columbia University NMR Core Facility. (n.d.). HSQC and HMBC. Retrieved February 6, 2026, from [Link]

  • University of Ottawa NMR Facility Blog. (2007, November 19). HSQC and Edited HSQC Spectra. Retrieved February 6, 2026, from [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). Computational prediction of 1H and 13C chemical shifts: a useful tool for natural product, mechanistic, and synthetic organic chemistry. Chemical reviews, 112(3), 1839-1862. [Link]

  • Willoughby, P. H., & Jansma, M. J. (2012). A general 13C NMR spectrum predictor using data mining techniques. Journal of chemical information and modeling, 52(10), 2599-2607. [Link]

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Tautomeric ratio analysis of tetrazolo[1,5-b]indazole in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the tautomeric equilibrium of tetrazolo[1,5-b]indazole. It is designed for researchers requiring precise quantification of the azido-tetrazole ratio (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) across different solvent systems.

Solvent-Dependent Equilibrium & Detection Strategies

Executive Summary: The "Chameleon" Heterocycle

Tetrazolo[1,5-b]indazole is not a static structure; it is a dynamic "chameleon" that exists in a rapid equilibrium between a fused tetrazole (closed) form and an open-chain 3-azidoindazole form. This Azido-Tetrazole Equilibrium (ATE) is governed by the polarity of the environment and temperature.

For drug development, this duality is critical:

  • The Tetrazole Form: Often the dominant polymorph in the solid state; serves as a bioisostere for carboxylic acids (metabolic stability).

  • The Azide Form: Reactive intermediate; essential for "Click" chemistry (CuAAC) but poses safety risks (explosivity) if accumulation occurs during scale-up.[1]

This guide compares the behavior of this compound in standard NMR solvents and evaluates the best analytical methods for quantifying the tautomeric ratio (


).

Mechanistic Insight: The Azido-Tetrazole Equilibrium

The transformation involves a reversible 1,5-electrocyclization. The stability of the tetrazole ring is driven by aromaticity and dipole stabilization, while the azide form is favored by entropy (at high temperatures) and non-polar environments.

Figure 1: The Equilibrium Pathway

AzidoTetrazoleEquilibrium Tetrazole Tetrazolo[1,5-b]indazole (Closed Form) High Polarity | Low T TS Transition State (Concerted Ring Opening) Tetrazole->TS Ring Opening (+ΔH) Azide 3-Azidoindazole (Open Form) Low Polarity | High T Tetrazole->Azide  K_eq = [Azide]/[Tetrazole] TS->Tetrazole Enthalpy Driven TS->Azide Entropy Driven Azide->TS Cyclization

Caption: The reversible 1,5-electrocyclization between the fused tetrazole and the open-chain azide. The equilibrium position (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) is dictated by solvent dielectric constant (

) and temperature.

Comparative Analysis: Solvent Effects on Tautomeric Ratio

The choice of solvent is the primary variable controlling the structure in solution. The table below summarizes the expected performance and tautomeric ratios based on thermodynamic data from analogous fused azido-tetrazole systems (e.g., tetrazolo[1,5-a]pyrimidines).

Table 1: Solvent Influence on Tetrazolo[1,5-b]indazole Equilibrium
Solvent SystemPolarity (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
Dominant SpeciesEst.[2][3] Tetrazole %Mechanism of ActionRecommended Use
DMSO-d6 46.7Tetrazole >95%High dielectric constant stabilizes the large dipole moment of the tetrazole ring.[1][2]Structural Characterization (NMR) of the drug scaffold.
Acetone-d6 20.7Mixture 60-80%Intermediate polarity allows observation of both species in slow/intermediate exchange.[1][2]Thermodynamic Studies (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

determination).
CDCl3 4.8Mixture / Azide 20-50%Low polarity destabilizes the tetrazole; entropy favors the open azide chain.[2]Reactivity Studies (Simulating lipophilic binding pockets).
TFA-d 8.5 (Acidic)Azide (Protonated) >90% (Azide)Protonation of N-1/N-3 often locks the molecule in the open azido form due to charge repulsion.[1][2]Mechanistic Probing (Not recommended for standard ID).[1][2]

Critical Insight: In DMSO , the


H NMR spectrum will typically show a single set of sharp signals corresponding to the tetrazole. In CDCl3 , you may observe line broadening or two distinct sets of peaks, indicating intermediate exchange on the NMR timescale.

Methodological Comparison: Detection Strategies

To accurately measure the ratio, you must select the correct analytical tool.

Comparison of Analytical Techniques
Featurengcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

H /

C NMR
(Recommended)
FT-IR Spectroscopy UV-Vis Spectroscopy
Specificity High. Distinct chemical shifts for H-4/H-7 and C-bridgehead.[2]Medium. Detects Azide stretch (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

).[2]
Low. Overlapping absorption bands.[1][2]
Quantification Precise. Integration of distinct signals gives exact ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

.[2]
Semi-Quantitative. Beer-Lambert law applies but requires calibration.[1][2]Qualitative. Good for kinetics, poor for ratio.[1][2]
Dynamic Range Can measure ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

from 1:99 to 99:1 via integration.
Limited sensitivity for minor tautomers.[2]Limited.[1][2]
Validation Self-Validating. Sum of integrals = 100%.Requires external standard.[1][2]Requires pure component spectra.[1][2]
Figure 2: Analytical Workflow for Ratio Determination

AnalyticalWorkflow cluster_Solvent Step 1: Solvent Selection cluster_Analysis Step 2: VT-NMR Acquisition cluster_Calc Step 3: Data Processing Start Start: Pure Solid Sample (Tetrazolo[1,5-b]indazole) S1 DMSO-d6 (Tetrazole Baseline) Start->S1 S2 CDCl3 (Equilibrium Baseline) Start->S2 NMR Acquire 1H NMR @ 298K, 313K, 328K S1->NMR S2->NMR IR Optional: IR Verification (Look for 2130 cm-1) S2->IR Calc Calculate K_T K_T = Integral(Azide) / Integral(Tetrazole) NMR->Calc Thermo Van't Hoff Plot ln(K_T) vs 1/T Calc->Thermo

Caption: Step-by-step workflow for determining the tautomeric equilibrium constant (


) and thermodynamic parameters.

Experimental Protocol: VT-NMR Determination of

Objective: Determine the equilibrium constant


 and thermodynamic parameters (

).
Materials:
  • Compound: 10-15 mg of Tetrazolo[1,5-b]indazole.[1]

  • Solvent: 0.6 mL of CDCl

    
     (99.8% D) or Toluene-d8 (for high T studies).
    
  • Instrument: 400 MHz NMR or higher (600 MHz recommended for peak separation).

Procedure:
  • Sample Preparation: Dissolve the compound in the chosen solvent directly in the NMR tube. Ensure complete dissolution.

  • Initial Scan (298 K): Acquire a standard

    
    H NMR spectrum at 25°C.
    
    • Checkpoint: Look for the diagnostic Azide signals. In analogous systems, the proton adjacent to the azide group (H-3 equivalent) is often upfield shifted compared to the tetrazole form due to loss of planarity/aromatic current.

    • Checkpoint: If peaks are broad, the system is in intermediate exchange . Lower the temperature to 233 K (using CD

      
      Cl
      
      
      
      or Acetone-d6) to reach the slow exchange limit where peaks split.
  • Variable Temperature (VT) Ramp:

    • Acquire spectra at 10 K intervals: 283 K, 293 K, 303 K, 313 K, 323 K.

    • Allow 10 minutes of equilibration at each temperature.

  • Quantification:

    • Integrate a non-overlapping signal for the Tetrazole form (

      
      ).
      
    • Integrate the corresponding signal for the Azide form (

      
      ).
      
    • Calculate ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      .
      
  • Thermodynamic Analysis:

    • Plot ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       vs. 
      
      
      
      (Kelvin
      
      
      ).
    • Slope: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (Expect positive 
      
      
      
      , endothermic ring opening).
    • Intercept: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
       (Expect positive 
      
      
      
      , entropy favors open chain).

Implications for Drug Discovery

  • Lipophilicity (LogP): The azide form is significantly more lipophilic than the tetrazole. In a biological membrane (non-polar), the equilibrium may shift toward the azide, altering passive permeability.

  • Binding Affinity: If the protein binding pocket is hydrophobic, it may select for the azide conformer. If the pocket is polar/charged, the tetrazole is favored.

  • Safety: When scaling up synthesis in non-polar solvents (e.g., Toluene), the concentration of the explosive azide form increases. Always maintain temperatures below the decomposition threshold (~140°C) and prefer polar solvents for storage.

References

  • Elguero, J., et al. (2017).[1] Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. Beilstein Journal of Organic Chemistry. Link

  • BenchChem Technical Support. (2025). Overcoming the Azide-Tetrazole Equilibrium: Technical Guide. Link[1]

  • Khalymbazha, I., et al. (2013).[1] 15N-Labeled tetrazoloazines in investigation of the azido-tetrazole equilibrium. Russian Chemical Bulletin. Link

  • Claramunt, R. M., et al. (2006).[1] Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules. Link[1]

  • Abu-Eittah, R. H., et al. (2009).[1][4] Azido-tetrazole equilibrium in 2-azidothiazole system: Molecular orbital calculations. Journal of Molecular Structure: THEOCHEM. Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.